Product packaging for 6(7)-Dehydro Fulvestrant-9-sulfone(Cat. No.:)

6(7)-Dehydro Fulvestrant-9-sulfone

Cat. No.: B1165270
M. Wt: 620.75
Attention: For research use only. Not for human or veterinary use.
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Description

6(7)-Dehydro Fulvestrant-9-sulfone, with molecular formula C 32 H 45 F 5 O 4 S and a molecular weight of 620.75 , is a identified impurity of Fulvestrant . Fulvestrant is a known Selective Estrogen Receptor Downregulator (SERD) used in the treatment of hormone receptor-positive breast cancer . Its unique mode of action involves binding to the estrogen receptor (ER) in a way that not only antagonizes it but also leads to the degradation and downregulation of the ER protein itself . Research into compounds like this compound is critical for understanding the metabolic pathways of steroidal SERDs. Metabolites and related structures are essential for studies in drug metabolism and pharmacokinetics, particularly in the development of novel oral SERDs designed to overcome the limitations of existing therapies . This high-purity compound (typically ≥95.5% by HPLC) is offered as an off-white solid to support analytical and bioanalytical research, facilitating the advancement of endocrine therapy. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C32H45F5O4S

Molecular Weight

620.75

Appearance

Purity:95.7% by HPLCOff-white solid

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 6(7)-Dehydro Fulvestrant-9-sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6(7)-Dehydro Fulvestrant-9-sulfone, a derivative of the potent selective estrogen receptor degrader (SERD), Fulvestrant. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates existing information on Fulvestrant and related steroidal compounds to propose a putative synthetic pathway and outline essential characterization protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel Fulvestrant analogs and the characterization of related impurities and metabolites.

Introduction

Fulvestrant is a critical therapeutic agent for hormone receptor-positive metastatic breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of ER signaling pathways.[2][] The chemical structure of Fulvestrant, with its unique 7α-alkylsulfinyl side chain, is pivotal to its antagonist activity and lack of agonist effects.[1][] this compound is a structural analog featuring a double bond in the steroid B-ring and an oxidation of the sulfur atom to a sulfone. Understanding the synthesis and properties of such derivatives is crucial for impurity profiling, metabolite identification, and the exploration of new structure-activity relationships.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from commercial supplier data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₄₅F₅O₄S[4][5]
Molecular Weight 620.75 g/mol [4][5]
Synonym 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17β-diol[4]
Appearance Off-white solid[4]
Purity (by HPLC) 95.5%[4]
CAS Number N/A[4][5]

Proposed Synthesis Pathway

A potential starting material could be a 6-dehydro steroidal precursor. The synthesis of Fulvestrant itself has been achieved in four steps from 6-dehydronandrolone acetate.[6][7] The synthesis would then involve the introduction of the C7 side chain and subsequent oxidation of the sulfur atom.

The workflow for this proposed synthesis is illustrated below.

Synthesis_Workflow Start 6-Dehydro Steroid Precursor Step1 Introduction of C7 Side Chain (e.g., via 1,6-addition) Start->Step1 Intermediate1 7α-Alkylthio Dehydro Steroid Step1->Intermediate1 Step2 Oxidation of Thioether (e.g., with an oxidizing agent like m-CPBA or Oxone®) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the key synthetic steps, based on established methodologies for similar compounds. These would require empirical optimization.

Protocol 3.1.1: Introduction of the C7 Side Chain

This step would likely involve a conjugate addition of the appropriate alkylating agent to a 6-dehydro steroidal dienone.

  • Preparation of the Reagent: Prepare the organocuprate reagent from 9-bromonon-1-ene and the (4,4,5,5,5-pentafluoropentyl)thio moiety.

  • Conjugate Addition: Dissolve the 6-dehydro steroid precursor in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the prepared organocuprate reagent dropwise to the steroid solution.

  • Allow the reaction to proceed for a specified time until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3.1.2: Oxidation to the Sulfone

The oxidation of the resulting thioether to a sulfone is a standard transformation.

  • Dissolution: Dissolve the 7α-alkylthio dehydro steroid intermediate in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in stoichiometric excess (typically 2-3 equivalents for oxidation to the sulfone).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench any excess oxidizing agent (e.g., with aqueous sodium thiosulfate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the final product, this compound, by column chromatography or recrystallization to achieve the desired purity.

Characterization

A comprehensive characterization of this compound is essential to confirm its structure and purity. The following analytical techniques are recommended.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a purity of >95%. The retention time will differ from Fulvestrant.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural fragment analysis.The [M-H]⁻ ion at m/z 619.74 would be expected in negative ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidation of the detailed chemical structure.¹H NMR will show characteristic signals for the steroidal backbone, the aromatic protons, and the alkyl side chain. The presence of the 6(7)-dehydro bond will influence the chemical shifts of neighboring protons. ¹³C NMR will confirm the carbon framework. ¹⁹F NMR will show signals corresponding to the pentafluoropentyl group.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (phenolic and alcoholic), C=C (aromatic and olefinic), and S=O (sulfone) bonds.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.The measured mass should be within 5 ppm of the calculated exact mass for C₃₂H₄₅F₅O₄S.
Detailed Experimental Protocols for Characterization

Protocol 4.1.1: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 4.1.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: Utilize an HPLC or UPLC system with a C18 column.

  • MS Detector: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. For fulvestrant and its derivatives, negative ion mode is often sensitive.

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry on the parent ion to observe characteristic fragmentation patterns. The ion transition for fulvestrant is m/z 605.5 → 427.5; similar fragmentation would be expected for the dehydro-sulfone derivative.[8]

Protocol 4.1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and ¹⁹F NMR spectra for complete structural assignment.

Signaling Pathways of the Parent Compound, Fulvestrant

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. An understanding of these pathways is essential for contextualizing the potential biological activity of its derivatives.

Fulvestrant_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization ER Dimerization ER->Dimerization Activates ER->Dimerization Inhibits Degradation ER Degradation (Proteasome) ER->Degradation Induces Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Mechanism of action of Fulvestrant in blocking estrogen receptor signaling.

In addition to the classical ER signaling pathway, crosstalk with growth factor signaling pathways, such as the EGFR/MAPK pathway, is implicated in endocrine resistance.[1][9]

Crosstalk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Activates ER ER MAPK_Pathway->ER Phosphorylates & Activates (Ligand-Independent) Gene_Transcription Gene Transcription (Proliferation) ER->Gene_Transcription Promotes Fulvestrant Fulvestrant Fulvestrant->ER Degrades

Caption: Crosstalk between EGFR/MAPK and estrogen receptor signaling pathways.

Conclusion

This technical guide has outlined the known properties, a proposed synthetic route, and essential characterization methods for this compound. While a definitive, published synthetic protocol is currently unavailable, the proposed methodologies, based on the chemistry of Fulvestrant and related steroids, provide a solid foundation for its synthesis in a research setting. The detailed characterization protocols are crucial for verifying the identity and purity of the synthesized compound. Furthermore, understanding the signaling pathways of the parent compound, Fulvestrant, is vital for any future investigation into the biological activity of this and other novel derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical entities in the ongoing effort to combat hormone-dependent cancers.

References

An In-depth Technical Guide on 6(7)-Dehydro Fulvestrant-9-sulfone as a Fulvestrant Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapy in the treatment of hormone receptor-positive breast cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of a specific impurity, 6(7)-Dehydro Fulvestrant-9-sulfone, which is a potential degradation product. This document outlines its chemical properties, potential formation pathways, and analytical methodologies for its detection and quantification. Furthermore, it discusses the broader context of impurity management for Fulvestrant, including the mechanism of action of the parent drug and the importance of controlling related substances.

Introduction to Fulvestrant and its Impurities

Fulvestrant is a steroidal estrogen receptor antagonist with a unique mechanism of action that involves not only blocking the estrogen receptor (ER) but also promoting its degradation.[1][2] This dual action makes it a potent therapeutic agent against breast cancer cells that are dependent on estrogen signaling for their growth and survival. The chemical structure of Fulvestrant is (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol.[2]

Like all pharmaceutical products, Fulvestrant can contain impurities that may arise during synthesis, purification, or storage.[3] These impurities can be process-related, degradation products, or contaminants. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products to ensure their quality, safety, and efficacy.[3]

One such potential impurity is this compound. This guide focuses on the available technical information regarding this specific compound.

Chemical Profile of this compound

Based on available information from chemical suppliers, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Systematic Name (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6-tetraene-3,17-diol
Molecular Formula C32H45F5O4S
Molecular Weight 620.75 g/mol
Parent Drug Fulvestrant
Related Impurity Fulvestrant-9-sulfone (CAS: 98008-06-1)

Potential Formation Pathways

The precise formation pathway of this compound is not extensively detailed in the public domain. However, based on its structure, it is likely formed through a combination of oxidation and dehydration reactions from the parent Fulvestrant molecule.

  • Oxidation: The sulfoxide group in Fulvestrant can be oxidized to a sulfone group. This is a common metabolic pathway for sulfoxide-containing drugs.[4]

  • Dehydration: The introduction of a double bond at the 6(7)-position suggests a dehydration reaction, potentially occurring under acidic or thermal stress conditions.

Forced degradation studies are instrumental in identifying potential degradation products and pathways.[1] Such studies involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.

The following diagram illustrates a plausible logical relationship for the formation of this compound from Fulvestrant.

Potential Formation Pathway of this compound Fulvestrant Fulvestrant (Sulfoxide) Fulvestrant_Sulfone Fulvestrant-9-sulfone (Oxidation Product) Fulvestrant->Fulvestrant_Sulfone Oxidation Dehydro_Fulvestrant_Sulfone This compound (Dehydration & Oxidation Product) Fulvestrant_Sulfone->Dehydro_Fulvestrant_Sulfone Dehydration Stress_Conditions Stress Conditions (e.g., Oxidation, Heat, Acid) Stress_Conditions->Fulvestrant Stress_Conditions->Fulvestrant_Sulfone

A plausible formation pathway for the impurity.

Analytical Methodologies for Impurity Profiling

The primary analytical technique for the detection and quantification of Fulvestrant and its impurities is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[1][5][6]

General HPLC/UPLC Method Parameters

Several studies have reported HPLC and UPLC methods for Fulvestrant analysis. While a specific method for this compound is not detailed, the following general parameters are commonly employed:

ParameterTypical Conditions
Column C8 or C18 reversed-phase columns are frequently used.[5][6]
Mobile Phase A gradient elution using a mixture of water, acetonitrile, and methanol is common.[]
Detection Wavelength UV detection is typically performed at around 220-225 nm.[1][]
Flow Rate Flow rates are generally in the range of 0.3 to 1.5 mL/min.[1][5]
Column Temperature The column is often maintained at a constant temperature, for example, 35°C.[6]
Experimental Protocol: A Representative Stability-Indicating UPLC Method

The following is a representative protocol adapted from a published stability-indicating UPLC method for Fulvestrant, which would be a starting point for the separation of this compound.[1]

Objective: To develop a stability-indicating UPLC method for the quantification of Fulvestrant and the separation of its degradation products.

Materials and Reagents:

  • Fulvestrant reference standard

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (high-purity)

  • Orthophosphoric acid

Chromatographic Conditions:

  • Instrument: ACQUITY UPLC system with a PDA detector.

  • Column: ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., in a 300:400:300 v/v/v ratio) with the addition of a small amount of orthophosphoric acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 3.0 µL.

  • Detection Wavelength: 220 nm.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Fulvestrant reference standard in a suitable diluent (e.g., methanol). Prepare working standard solutions by diluting the stock solution to the desired concentrations.

  • Sample Preparation: For drug product analysis, extract Fulvestrant from the formulation matrix using a suitable solvent.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a solution of Fulvestrant with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat a solution of Fulvestrant with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat a solution of Fulvestrant with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose a solid sample of Fulvestrant to dry heat.

    • Photolytic Degradation: Expose a solution of Fulvestrant to UV light.

  • Analysis: Inject the standard solutions, sample solutions, and degraded samples into the UPLC system.

  • Data Evaluation: Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards. The peak purity of the Fulvestrant peak should be assessed to ensure it is free from co-eluting impurities.

The following diagram illustrates a general workflow for the analytical characterization of Fulvestrant impurities.

Workflow for Fulvestrant Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Quantification & Reporting Drug_Substance Fulvestrant Drug Substance/Product HPLC_UPLC HPLC/UPLC Separation (Reversed-Phase) Drug_Substance->HPLC_UPLC Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Forced_Degradation->HPLC_UPLC PDA_Detector PDA Detection HPLC_UPLC->PDA_Detector MS_Detector Mass Spectrometry (MS) HPLC_UPLC->MS_Detector Quantification Quantification vs. Reference Standard PDA_Detector->Quantification MS_Detector->Quantification Reporting Impurity Profiling Report Quantification->Reporting

A general workflow for impurity analysis.

Fulvestrant's Mechanism of Action and the Potential Impact of Impurities

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor α (ERα) and inducing its degradation through the ubiquitin-proteasome pathway. This leads to a significant reduction in the levels of ERα in breast cancer cells, thereby inhibiting estrogen-driven cell proliferation.

The potential impact of impurities like this compound on the efficacy and safety of Fulvestrant is not specifically documented. However, impurities can potentially:

  • Interfere with the parent drug's mechanism of action: An impurity could compete with Fulvestrant for binding to ERα, potentially with agonistic or antagonistic effects.

  • Exhibit their own pharmacological or toxicological effects: The impurity itself could have unintended biological activities.

  • Alter the drug's pharmacokinetic profile.

Therefore, strict control of all impurities is crucial.

The following diagram depicts the signaling pathway of Fulvestrant leading to ERα degradation.

Fulvestrant's Mechanism of Action: ERα Degradation Fulvestrant Fulvestrant ER Estrogen Receptor α (ERα) Fulvestrant->ER Binds to Fulvestrant_ER_Complex Fulvestrant-ERα Complex ER->Fulvestrant_ER_Complex Ubiquitination Ubiquitination Fulvestrant_ER_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation ERα Degradation Proteasome->Degradation Inhibition Inhibition of Estrogen-Mediated Gene Transcription Degradation->Inhibition

Fulvestrant's signaling pathway.

Regulatory Context and Conclusion

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (e.g., ICH Q3A/Q3B) on the identification, qualification, and control of impurities in new drug substances and products.[8][9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

While specific regulatory limits for this compound are not publicly available, any impurity exceeding the identification threshold would require characterization. The control of this and other impurities is achieved through a robust manufacturing process, appropriate analytical testing, and the establishment of sound specifications for the drug substance and product.[10]

References

In Vitro Biological Activity of 6(7)-Dehydro Fulvestrant-9-sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6(7)-Dehydro Fulvestrant-9-sulfone, also known as Fulvestrant sulfone, is a metabolite of Fulvestrant, a well-established selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. As a derivative of a potent pharmaceutical agent, understanding its in vitro biological activity is crucial for a comprehensive assessment of Fulvestrant's metabolic profile and potential off-target effects. This technical guide provides an overview of the presumed mechanism of action of this compound and details the standard experimental protocols used to characterize such compounds.

Presumed Mechanism of Action

Like its parent compound Fulvestrant, this compound is understood to function as a pure estrogen receptor antagonist. Its primary mechanism of action is believed to involve competitive binding to the estrogen receptor, which in turn induces a conformational change in the receptor protein. This altered conformation is thought to inhibit receptor dimerization, prevent nuclear localization, and ultimately target the receptor for proteasomal degradation. This leads to a reduction in the overall cellular levels of the estrogen receptor, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of hormone-dependent cancer cells.

SERD_Mechanism_of_Action Presumed Mechanism of Action of this compound cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Compound 6(7)-Dehydro Fulvestrant-9-sulfone ER Estrogen Receptor (ER) Compound->ER Binds to ER Proteasome Proteasome ER->Proteasome Induces Degradation ERE Estrogen Response Element (ERE) on DNA ER->ERE Binding Blocked Gene_Transcription Gene Transcription ERE->Gene_Transcription Transcription Inhibited Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Proliferation Inhibited

Caption: Presumed mechanism of action for this compound.

Quantitative Data Summary

Direct quantitative in vitro biological activity data for this compound is limited in publicly accessible literature. For context and comparison, the following table summarizes the in vitro activity of its parent compound, Fulvestrant.

CompoundAssayCell LineIC50 Value
FulvestrantEstrogen Receptor 1 (ESR1) Transactivation-2.0 nM
FulvestrantAntiproliferative ActivityMCF-79.2 nM

Note: These values are for the parent compound, Fulvestrant, and are provided for comparative purposes only. The activity of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the in vitro biological activity of this compound.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the estrogen receptor.

Methodology:

  • Cell Culture: Culture a human breast cancer cell line expressing high levels of estrogen receptor, such as MCF-7 cells, in appropriate media.

  • Preparation of Cytosol: Harvest cells and prepare a cytosolic extract containing the estrogen receptors.

  • Competitive Binding: In a multi-well plate, incubate a constant concentration of radiolabeled estradiol (e.g., [3H]-estradiol) with varying concentrations of this compound and the cytosolic extract.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the unbound fraction using a method such as dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the radiolabeled estradiol binding).

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent cancer cells.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., Fulvestrant).

  • Incubation: Incubate the cells for a period of 5-7 days.

  • Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value for antiproliferative activity.

Western Blot for Estrogen Receptor Degradation

Objective: To quantify the degradation of estrogen receptor alpha (ERα) induced by this compound.

Methodology:

  • Cell Treatment: Plate MCF-7 cells and treat them with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) followed by an appropriate secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the ERα band and normalize it to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Experimental_Workflow General Workflow for In Vitro SERD Activity Evaluation cluster_Phase1 Phase 1: Receptor Interaction cluster_Phase2 Phase 2: Cellular Activity cluster_Phase3 Phase 3: Mechanism of Action Binding_Assay ER Competitive Binding Assay IC50_Binding Determine Binding IC50 Binding_Assay->IC50_Binding Proliferation_Assay Cell Proliferation Assay (MCF-7) IC50_Binding->Proliferation_Assay IC50_Proliferation Determine Antiproliferative IC50 Proliferation_Assay->IC50_Proliferation Western_Blot Western Blot for ERα Degradation IC50_Proliferation->Western_Blot Quantify_Degradation Quantify ERα Degradation (%) Western_Blot->Quantify_Degradation End End Quantify_Degradation->End End Evaluation Start Start Evaluation Start->Binding_Assay

Caption: General experimental workflow for evaluating the in vitro activity of a SERD.

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound, its parent compound, and their shared biological target.

Logical_Relationship Relationship of this compound to Fulvestrant Fulvestrant Fulvestrant (Parent Compound, Sulfoxide) Metabolite 6(7)-Dehydro Fulvestrant-9-sulfone (Metabolite, Sulfone) Fulvestrant->Metabolite Metabolic Oxidation ER Estrogen Receptor (ER) Fulvestrant->ER Binds and Degrades Metabolite->ER Presumed to Bind and Degrade

Caption: Logical relationship of this compound.

Conclusion

This compound is a key metabolite of Fulvestrant and is presumed to share its parent compound's mechanism of action as a selective estrogen receptor degrader. While direct quantitative in vitro data for this specific sulfone derivative is scarce, the experimental protocols outlined in this guide provide a robust framework for its comprehensive biological characterization. Further research is warranted to elucidate the precise in vitro activity of this compound to fully understand the complete pharmacological profile of Fulvestrant and its metabolites.

An In-depth Technical Guide on the Pharmacokinetics of 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for the specific impurity, 6(7)-Dehydro Fulvestrant-9-sulfone, is limited. This guide provides a comprehensive overview of the pharmacokinetics of the parent drug, Fulvestrant, and its known metabolic pathways, which is essential for understanding the potential behavior of its metabolites and impurities.

Introduction

Fulvestrant is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its metabolic fate is complex, leading to the formation of several metabolites. One such related substance, identified as an impurity, is this compound. Understanding the pharmacokinetic profile of Fulvestrant and its metabolic pathways provides a foundational understanding for inferring the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of its minor metabolites and impurities.

Pharmacokinetics of Fulvestrant

The pharmacokinetics of Fulvestrant have been studied in various clinical trials. Following intramuscular administration, Fulvestrant is slowly absorbed, reaching peak plasma concentrations (Cmax) after approximately 7 days. It exhibits a long terminal half-life of about 40 days. The primary route of elimination is through the feces.

Quantitative Pharmacokinetic Data for Fulvestrant
ParameterValueSpeciesAdministrationReference
Cmax ~7.4 ng/mLHuman250 mg IM
Tmax ~7 daysHuman250 mg IM
AUC ~136 ng.day/mLHuman250 mg IM
Half-life (t½) ~40 daysHuman250 mg IM
Clearance ~670 mL/minHumanIntravenous

Metabolism of Fulvestrant

Fulvestrant undergoes extensive metabolism through several pathways analogous to those of endogenous steroids. The main biotransformation routes include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at the 3 and 17 positions of the steroid nucleus. Oxidation of the side chain sulfoxide to a sulfone is also a key metabolic step. The cytochrome P450 isoenzyme CYP3A4 is involved in the oxidative metabolism of Fulvestrant.

The formation of this compound is likely a result of two metabolic/degradation processes: the oxidation of the sulfoxide group in the side chain to a sulfone, and a dehydrogenation reaction in the steroid core, creating a double bond at the 6(7)-position. While the sulfone metabolite of Fulvestrant has been identified in plasma, its concentrations are generally low.

Experimental Protocols

Study of Fulvestrant Metabolism in Humans:

  • Study Design: Open-label, single-dose study in healthy male and postmenopausal female volunteers.

  • Drug Administration: A single intravenous infusion of radiolabeled [14C]-Fulvestrant.

  • Sample Collection: Blood, urine, and feces were collected at various time points.

  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) to identify and quantify Fulvestrant and its metabolites.

Pharmacokinetic Analysis of Fulvestrant in Patients:

  • Study Design: Multi-center, open-label studies in postmenopausal women with advanced breast cancer.

  • Drug Administration: Intramuscular injections of Fulvestrant.

  • Sample Collection: Plasma samples were collected at predetermined time points.

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of Fulvestrant.

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic transformations of Fulvestrant, including the formation of the sulfone metabolite and the potential pathway to the 6(7)-dehydro impurity.

Fulvestrant_Metabolism Fulvestrant Fulvestrant (Sulfoxide) Sulfone Fulvestrant-9-sulfone Fulvestrant->Sulfone Oxidation (e.g., CYP3A4) Other_Metabolites Other Metabolites (Oxidation, Hydroxylation, Conjugation) Fulvestrant->Other_Metabolites Multiple Pathways Dehydro_Sulfone This compound (Impurity) Sulfone->Dehydro_Sulfone Dehydrogenation

Caption: Metabolic pathway of Fulvestrant.

Conclusion

While specific pharmacokinetic data for this compound are not currently available, an understanding of the parent drug's ADME properties provides a crucial framework for drug development professionals. The low plasma concentrations of the sulfone metabolite suggest that this and related impurities likely represent a minor fraction of the total drug exposure. Further research, including the development of sensitive analytical methods, is necessary to quantify the levels of such impurities and assess their potential pharmacological activity and clinical significance.

The Emergence of a Fulvestrant Impurity: A Technical Guide to 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and origin of 6(7)-Dehydro Fulvestrant-9-sulfone, a known impurity of the potent anti-cancer agent, Fulvestrant. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmaceutical analysis, quality control, and drug metabolism.

Introduction to Fulvestrant and Its Impurities

Fulvestrant is a steroidal estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] As with any pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities, which can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients, must be carefully characterized and controlled to ensure the safety and efficacy of the drug product.

One such impurity is this compound. This molecule is a derivative of Fulvestrant featuring two key structural modifications: the introduction of a double bond between the 6th and 7th carbons of the steroid nucleus (6,7-dehydro) and the oxidation of the sulfoxide moiety in the side chain to a sulfone.

Discovery and Origin

The origin of this compound is understood to be a result of two distinct chemical transformations of the Fulvestrant molecule:

  • Oxidation: The sulfoxide group in the long alkyl side chain of Fulvestrant is susceptible to oxidation, leading to the formation of a sulfone. This is a well-documented metabolic and degradation pathway for Fulvestrant. The resulting compound, Fulvestrant-9-sulfone, is a known and monitored impurity, often referred to as Fulvestrant EP Impurity B.[][3]

  • Dehydrogenation: The formation of a double bond at the 6(7)-position of the steroid's B-ring results in a "dehydro" impurity. This type of transformation can occur under certain synthetic or degradation conditions. The impurity "Δ6-Fulvestrant" is also a known related substance.[]

The simultaneous occurrence of both oxidation and dehydrogenation gives rise to this compound. The precise mechanisms and conditions that favor the formation of this specific combined impurity are not extensively detailed in publicly available literature. It is plausible that it forms as a minor product during oxidative stress conditions that also promote dehydrogenation, or it could be a subsequent degradation product of either Fulvestrant-9-sulfone or Δ6-Fulvestrant.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for its identification and quantification in analytical testing.

PropertyValueReference
Chemical Name 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17β-diol[4]
Molecular Formula C₃₂H₄₅F₅O₄S[4]
Molecular Weight 620.77 g/mol [4]
Appearance Off-white solid[4]
Purity (by HPLC) ≥95%[]

Table 1: Physicochemical Properties of this compound

Proposed Formation Pathways

Based on the known chemistry of Fulvestrant and steroidal compounds, two logical pathways for the formation of this compound can be proposed. These pathways are illustrated in the diagram below.

G Fulvestrant Fulvestrant (Sulfoxide) Dehydro_Fulvestrant Δ6-Fulvestrant (Sulfoxide) Fulvestrant->Dehydro_Fulvestrant Dehydrogenation at C6-C7 Fulvestrant_Sulfone Fulvestrant-9-sulfone Fulvestrant->Fulvestrant_Sulfone Oxidation of Sulfoxide Target This compound Dehydro_Fulvestrant->Target Oxidation of Sulfoxide Fulvestrant_Sulfone->Target Dehydrogenation at C6-C7 G cluster_0 Forced Degradation Conditions Oxidative Oxidative Stress (e.g., H₂O₂) Degradation_Mixture Mixture of Degradation Products Thermal Thermal Stress (Heat) Photolytic Photolytic Stress (Light) Hydrolytic Hydrolytic Stress (Acid/Base/Neutral) Fulvestrant Fulvestrant API Fulvestrant->Oxidative Fulvestrant->Thermal Fulvestrant->Photolytic Fulvestrant->Hydrolytic Separation Chromatographic Separation (e.g., HPLC, UPLC) Degradation_Mixture->Separation Identification Spectroscopic Identification (e.g., LC-MS/MS, NMR) Separation->Identification Quantification Quantification of Impurities Identification->Quantification

References

The Structure-Activity Relationship of 6(7)-Dehydro Fulvestrant-9-sulfone: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Fulvestrant Analog and its Potential as a Selective Estrogen Receptor Downregulator (SERD)

This technical guide provides a comprehensive examination of the anticipated structure-activity relationship (SAR) of 6(7)-Dehydro Fulvestrant-9-sulfone, a novel derivative of the established breast cancer therapeutic, Fulvestrant. While direct experimental data for this specific analog is not yet publicly available, this document extrapolates its potential pharmacological profile based on the well-documented SAR of Fulvestrant and related compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Fulvestrant and the Quest for Novel SERDs

Fulvestrant is a potent selective estrogen receptor downregulator (SERD) that functions as a crucial therapeutic agent for hormone receptor-positive metastatic breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change that impairs dimerization and DNA interaction.[1] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in ER levels within cancer cells.[1] This dual action of blocking receptor function and promoting its degradation provides a comprehensive blockade of estrogen signaling pathways.[1]

The clinical success of Fulvestrant has spurred the development of new SERDs with improved pharmacological properties, such as oral bioavailability. The exploration of novel analogs, including this compound, is a key area of research in the pursuit of more effective breast cancer therapies.

The Structure of this compound

This compound is a steroidal analog of Fulvestrant characterized by two key structural modifications:

  • A double bond between the 6th and 7th positions of the steroidal B-ring.

  • Oxidation of the sulfur atom in the 9-position of the side chain to a sulfone.

The chemical name for this compound is 7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17beta-diol.[3]

Postulated Structure-Activity Relationship

The following sections detail the anticipated impact of the structural modifications on the biological activity of this compound, drawing inferences from the known SAR of Fulvestrant.

The Steroidal Core and the Impact of the 6(7)-Dehydro Modification

The steroidal backbone of Fulvestrant is crucial for its high-affinity binding to the estrogen receptor. The introduction of a double bond at the 6(7)-position is expected to alter the conformation of the B-ring. This change in geometry could influence the overall shape of the molecule and its fit within the ligand-binding pocket of the ER. The increased rigidity of the B-ring may enhance or diminish binding affinity, and this will need to be determined experimentally.

The 7α-Alkyl Side Chain and the Significance of the 9-Sulfone Group

The long 7α-alkylsulfinyl side chain of Fulvestrant is a hallmark of its "pure" antiestrogenic activity, distinguishing it from selective estrogen receptor modulators (SERMs) like tamoxifen.[4][5] This side chain is responsible for disrupting the AF2 transcriptional activation function of the ER and promoting its degradation.

The replacement of the sulfoxide in Fulvestrant with a sulfone in this compound introduces a more oxidized and polar functional group. This modification could have several consequences:

  • Altered Binding Interactions: The sulfone group, with its two oxygen atoms, can act as a hydrogen bond acceptor, potentially forming new interactions within the ER ligand-binding domain.

  • Electronic Effects: The electron-withdrawing nature of the sulfone may influence the electronic properties of the side chain, which could impact its interaction with the receptor.

  • Pharmacokinetic Properties: The increased polarity of the sulfone group may affect the compound's solubility, membrane permeability, and metabolic stability, which could in turn influence its oral bioavailability and half-life.

Quantitative Data and Comparative Analysis

While specific quantitative data for this compound is not available, the following tables provide a framework for its evaluation and present known data for Fulvestrant and other relevant compounds for comparative purposes.

Table 1: Comparative In Vitro Activity of Fulvestrant and Related Analogs

CompoundERα Binding Affinity (IC50, nM)ERα Degradation (IC50, nM)MCF-7 Cell Growth Inhibition (IC50, nM)Reference(s)
Fulvestrant0.94~100.29[6]
Fulvestrant-3 Boronic Acid4.17.8 (tamoxifen-sensitive), 12.7 (tamoxifen-resistant)Not Reported[7]
This compound To be determined To be determined To be determined

Table 2: Comparative Pharmacokinetic Properties

CompoundAdministration RouteBioavailability (%)Reference(s)
FulvestrantIntramuscularNot applicable (depot injection)[8]
Fulvestrant-3 Boronic AcidOralSignificantly enhanced vs. Fulvestrant[7]
This compound To be determined To be determined

Experimental Protocols for Evaluation

The biological activity of this compound can be determined using a series of well-established in vitro and in vivo assays.

In Vitro Assays
  • Estrogen Receptor Binding Assay:

    • Objective: To determine the binding affinity of the test compound for the estrogen receptor α and β.

    • Methodology: A competitive radioligand binding assay is performed using purified human ERα or ERβ and [3H]-estradiol. The ability of increasing concentrations of the test compound to displace the radioligand is measured, and the IC50 value is calculated.[1]

  • ERα Degradation Assay:

    • Objective: To quantify the ability of the test compound to induce the degradation of the ERα protein.

    • Methodology: ER-positive breast cancer cell lines (e.g., MCF-7) are treated with the test compound for a specified period. The levels of ERα protein are then measured by Western blotting or in-cell Western assays. The concentration of the compound that causes a 50% reduction in ERα levels (DC50) is determined.[7][9]

  • Cell Proliferation Assay:

    • Objective: To assess the antiproliferative activity of the test compound in ER-positive breast cancer cells.

    • Methodology: MCF-7 cells are seeded in 96-well plates and treated with various concentrations of the test compound. Cell viability is measured after a defined incubation period (e.g., 5-7 days) using assays such as MTT or CellTiter-Glo. The IC50 value for cell growth inhibition is then calculated.[6]

  • Reporter Gene Assay:

    • Objective: To determine the effect of the test compound on ER-mediated gene transcription.

    • Methodology: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compound in the presence or absence of estradiol, and the reporter gene activity is measured. This assay can distinguish between agonist and antagonist activity.[1]

In Vivo Models
  • Xenograft Models:

    • Objective: To evaluate the in vivo antitumor efficacy of the test compound.

    • Methodology: ER-positive breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[10][11]

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding HSP Heat Shock Proteins Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization Proteasome Proteasome ER->Proteasome Degradation ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding Fulvestrant Fulvestrant / Analog Fulvestrant->ER Binding & Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.

SERD_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_synthesis Compound Synthesis Binding_Assay ER Binding Assay Degradation_Assay ER Degradation Assay Binding_Assay->Degradation_Assay Proliferation_Assay Cell Proliferation Assay Degradation_Assay->Proliferation_Assay Reporter_Assay Reporter Gene Assay Proliferation_Assay->Reporter_Assay PK_Studies Pharmacokinetic Studies Reporter_Assay->PK_Studies Xenograft_Model Xenograft Efficacy Model PK_Studies->Xenograft_Model Synthesis Synthesis of This compound Synthesis->Binding_Assay

Caption: Experimental Workflow for a Novel SERD.

SAR_Comparison cluster_modifications Key Structural Modifications Fulvestrant Fulvestrant Dehydro_Sulfone This compound Dehydro 6(7)-Dehydro Dehydro_Sulfone->Dehydro B-Ring Modification Sulfone 9-Sulfone Dehydro_Sulfone->Sulfone Side Chain Modification

Caption: Structural Comparison of Fulvestrant and its Analog.

Conclusion and Future Directions

This compound represents an intriguing novel analog of Fulvestrant with the potential for a modified pharmacological profile. Based on a detailed analysis of Fulvestrant's structure-activity relationship, it is hypothesized that the introduction of the 6(7)-dehydro and 9-sulfone moieties will significantly impact its binding affinity, ER degradation potency, and pharmacokinetic properties.

Comprehensive in vitro and in vivo studies are required to elucidate the precise SAR of this compound and to determine its potential as a next-generation SERD for the treatment of hormone receptor-positive breast cancer. The experimental protocols and comparative data outlined in this guide provide a robust framework for the future evaluation of this compound and other novel Fulvestrant derivatives.

References

A Technical Guide to the Potential Off-Target Effects of Fulvestrant Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a potent selective estrogen receptor (ER) antagonist and degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Its primary mechanism of action involves binding competitively to the estrogen receptor, inducing a conformational change that impairs receptor dimerization and triggers its degradation via the ubiquitin-proteasome pathway. This dual action effectively shuts down estrogen-mediated signaling. Like all pharmaceuticals, fulvestrant undergoes metabolic transformation and can degrade under various environmental conditions. Understanding the biological activities of its degradation products is crucial for a comprehensive assessment of its safety and efficacy profile. This technical guide provides an in-depth analysis of the known degradation products of fulvestrant, their documented pharmacological activities, and potential off-target effects. It also details the experimental protocols used to study these compounds.

Fulvestrant Degradation Pathways and Products

Fulvestrant is metabolized in vivo through pathways analogous to those of endogenous steroids. These include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate at the 3- and 17-positions of the steroid nucleus. Oxidation of the side chain sulphoxide to a sulphone also occurs.

Forced degradation studies, which subject the drug to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are used to identify potential degradation products that could form during manufacturing or storage. These studies are essential for developing stability-indicating analytical methods.

The primary identified metabolites and degradation products of fulvestrant are summarized in the table below.

Table 1: Summary of Known Fulvestrant Metabolites and Degradation Products
Product NameTypeSource / PathwayReference
17-Keto Fulvestrant MetaboliteOxidation of the 17-hydroxyl group
Fulvestrant Sulphone MetaboliteOxidation of the side chain sulphoxide
Fulvestrant-3-Sulphate MetaboliteSulphate conjugation at the 3-hydroxyl group
Fulvestrant-17-Sulphate MetaboliteSulphate conjugation at the 17-hydroxyl group
Fulvestrant-3-Glucuronide MetaboliteGlucuronide conjugation at the 3-hydroxyl group
Fulvestrant-17-Glucuronide MetaboliteGlucuronide conjugation at the 17-hydroxyl group
Acid/Base Degradants Degradation ProductForced degradation (hydrolysis)
Oxidative Degradants Degradation ProductForced degradation (oxidation, e.g., H₂O₂)

Pharmacological Activity of Degradation Products

The known metabolites of fulvestrant have been synthesized and evaluated for their on-target (estrogenic and antiestrogenic) activity. The available data suggests that these products are unlikely to contribute significantly to the overall pharmacological effect of fulvestrant.

On-Target Activity

Studies have shown that the putative metabolites of fulvestrant possess no estrogenic activity. Only one metabolite, the 17-keto fulvestrant , has demonstrated any significant antiestrogenic activity. However, its potency is approximately 4.5-fold less than that of the parent fulvestrant compound. Plasma concentrations of both the 17-keto and sulphone metabolites are generally low in patients receiving fulvestrant, often near or below the limit of quantification.

Table 2: Quantitative Pharmacological Activity of Fulvestrant Metabolites
CompoundEstrogenic ActivityAntiestrogenic Activity (Relative to Fulvestrant)Reference
Fulvestrant None1.0
17-Keto Fulvestrant None~0.22 (4.5-fold less potent)
Other Metabolites (Sulphate, Glucuronide, Sulphone) NoneNot significant / Inactive
Potential Off-Target Effects

Currently, there is a significant lack of published data specifically investigating the off-target effects of fulvestrant's degradation products. Research has primarily focused on ensuring these compounds lack the on-target estrogenic or antiestrogenic activities of the parent drug.

However, an important off-target effect has been identified for fulvestrant itself . Studies have shown that fulvestrant can sensitize both ER-positive and ER-negative breast cancer cells to immune-mediated killing by natural killer (NK) cells. This effect is mediated through the G protein-coupled receptor for estrogen (GPR30/GPER). Engagement of GPR30 by fulvestrant leads to the activation of apoptotic and death receptor signaling pathways.

Whether the degradation products of fulvestrant, particularly those maintaining the core steroidal structure, can also interact with GPR30 or other off-target receptors remains an unexplored but critical area for future research.

Key Signaling Pathways

On-Target Pathway: ER Degradation

Fulvestrant's primary mechanism involves the direct binding to and subsequent degradation of the Estrogen Receptor α (ERα). This process is mediated by the cellular ubiquitin-proteasome system. Upon binding, fulvestrant induces a conformational change in ERα, marking it for ubiquitination and destruction by the proteasome. This signaling cascade effectively removes the receptor from the cell, preventing estrogen-mediated gene transcription. The C-terminal Src kinase (CSK) has been identified as a requirement for this fulvestrant-induced proteasomal degradation of ERα.

Fulvestrant_On_Target_Pathway Fulvestrant Fulvestrant ERa Estrogen Receptor α (ERα) Fulvestrant->ERa Binds ERa_Fulv ERα-Fulvestrant Complex (Altered Conformation) ERa->ERa_Fulv Ub_ERa Ubiquitinated ERα ERa_Fulv->Ub_ERa CSK CSK Kinase CSK->ERa_Fulv Required for process Ubiquitin Ubiquitin (Ub) Ubiquitin->ERa_Fulv Tags for degradation Proteasome 26S Proteasome Ub_ERa->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Mediates Transcription Estrogen-Responsive Gene Transcription Degradation->Transcription Blocks

Caption: On-target signaling pathway of Fulvestrant leading to ERα degradation.
Off-Target Pathway of Parent Drug: GPR30-Mediated Immune Sensitization

Fulvestrant can bind to GPR30 on the surface of cancer cells. This interaction activates downstream signaling cascades, including apoptotic and death receptor pathways, which increases the susceptibility of the cancer cells to lysis by immune cells, such as NK cells. This mechanism is independent of the cell's ER status.

Fulvestrant_Off_Target_Pathway cluster_cell Cancer Cell (ER+ or ER-) Fulvestrant Fulvestrant GPR30 GPR30 Receptor Fulvestrant->GPR30 Binds (Off-Target) Signaling Apoptotic & Death Receptor Signaling GPR30->Signaling Activates Sensitization Increased Immunogenic Profile Signaling->Sensitization Leads to Lysis Cell Lysis Sensitization->Lysis NK_Cell Natural Killer (NK) Cell NK_Cell->Sensitization Recognizes NK_Cell->Lysis Induces

Caption: Off-target signaling of Fulvestrant via the GPR30 receptor.

Experimental Protocols

Protocol 4.1: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Objective: To generate potential degradation products of fulvestrant under various stress conditions.

Methodology:

  • Preparation: Prepare solutions of fulvestrant (e.g., 1 mg/mL) in a suitable solvent and a placebo (formulation excipients without the drug).

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug powder and drug solution to dry heat at 80-100°C for 24-48 hours.

  • Photolytic Degradation: Expose the drug solution and solid drug to UV light (e.g., 254 nm) and visible light (fluorescent lamp) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method (see Protocol 4.2). Aim for 5-20% degradation of the active ingredient.

Forced_Degradation_Workflow Start Start: Fulvestrant Sample (API or Product) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze via Stability-Indicating HPLC/UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradation Products Analysis->End

Caption: General workflow for a forced degradation study.
Protocol 4.2: Stability-Indicating HPLC Method

Objective: To separate, identify, and quantify fulvestrant from its degradation products.

Methodology (Composite based on published methods):

  • System: High-Performance Liquid Chromatography (HPLC) with UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 1% orthophosphoric acid in water and methanol (e.g., 80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dilute samples from forced degradation studies or metabolism assays in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Protocol 4.3: In Vivo Assessment of Antiestrogenic Activity (Uterotrophic Assay)

Objective: To determine the estrogenic or antiestrogenic activity of fulvestrant degradation products in a rodent model.

Methodology:

  • Animal Model: Use immature female rats (e.g., 21-22 days old) with low endogenous estrogen levels.

  • Groups:

    • Vehicle Control (e.g., corn oil).

    • Positive Control (e.g., Estradiol).

    • Test Compound alone (to test for estrogenic activity).

    • Test Compound + Estradiol (to test for antiestrogenic activity).

  • Administration: Administer the test compounds and controls daily for three consecutive days via subcutaneous injection or oral gavage.

  • Endpoint: On the fourth day (24 hours after the last dose), humanely euthanize the animals. Excise the uterus, trim away fat and connective tissue, and record the wet weight.

  • Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estradiol-induced increase in uterine weight indicates antiestrogenic activity.

Protocol 4.4: Assessment of ERα Protein Degradation (Western Blot)

Objective: To quantify the ability of a compound to induce the degradation of ERα protein in cancer cells.

Methodology:

  • Cell Culture: Seed ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with varying concentrations of the test compound (e.g., fulvestrant or a degradation product) for a specified time course (e.g., 6, 24, 48 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 10%).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for ERα.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal. A decrease in the normalized ERα signal relative to the vehicle control indicates protein degradation.

Conclusion

The available evidence strongly indicates that the primary metabolites of fulvestrant, such as the 17-keto and sulphone derivatives, are pharmacologically much less active than the parent compound and possess no estrogenic activity. While this mitigates concerns about on-target effects, the landscape of potential off-target activities remains largely uncharacterized.

The discovery of fulvestrant's ability to modulate immune responses via the GPR30 receptor highlights the importance of investigating such alternative mechanisms. Future research should prioritize screening fulvestrant's degradation products for activity at GPR30 and other relevant off-target receptors. A thorough understanding of the complete pharmacological profile of these products is essential for a comprehensive risk-benefit assessment and for the continued development of safe and effective endocrine therapies.

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] During its synthesis and storage, various impurities can form, which may affect the drug's efficacy and safety.[1] One such potential impurity is 6(7)-Dehydro Fulvestrant-9-sulfone. This document provides detailed application notes and protocols for the detection and quantification of this specific impurity using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for quality control and stability testing of Fulvestrant drug products.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC32H45F5O4S[3][4]
Molecular Weight620.75 g/mol [3]
AppearanceOff-white solid[3]
Purity (example)95.5% by HPLC[3]
Synonyms7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17beta-diol[3]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a stability-indicating HPLC-UV method for the quantification of this compound in the presence of Fulvestrant and other related impurities.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98.0 - 102.0%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Symmetry C8 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reference standards for Fulvestrant and this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Ortho-phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile and Methanol (50:50, v/v)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    10 70
    15 70
    16 40

    | 20 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm[][6]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.15 - 1.5 µg/mL).

  • Sample Solution: Prepare the sample containing Fulvestrant to a final concentration of approximately 1 mg/mL in methanol.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the impurity using the calibration curve generated from the working standard solutions.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Identification F->G H Quantification G->H

Caption: HPLC-UV Experimental Workflow.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for detecting trace levels of this compound.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[7]
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reference standards for this compound and an appropriate internal standard (IS), such as Fulvestrant-d3.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 95
    2.5 95
    2.6 30

    | 3.5 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 621.3 To be determined experimentally
    Fulvestrant 607.2 427.4

    | Fulvestrant-d3 (IS) | 610.2 | 430.4 |

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and compound.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Dilute the sample to an appropriate concentration with the 50:50 water/acetonitrile mixture and add the internal standard.

5. Data Analysis:

  • Analyze the data using the instrument's software.

  • Quantify this compound using the ratio of its peak area to that of the internal standard against a calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phase D LC Separation A->D B Prepare Standards & IS B->D C Dilute Sample & Add IS C->D E MS Detection (MRM) D->E F Peak Integration E->F G Concentration Calculation F->G

Caption: LC-MS/MS Experimental Workflow.

References

Application Note & Protocol: Quantitative Determination of 6(7)-Dehydro Fulvestrant-9-sulfone using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 6(7)-Dehydro Fulvestrant-9-sulfone, a potential impurity or degradation product of Fulvestrant, in pharmaceutical samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. During its synthesis, storage, or metabolism, various related substances, including impurities and degradation products, can arise.[1] this compound is one such potential impurity.[2][3] Accurate quantification of this and other impurities is critical to ensure the quality, safety, and efficacy of the drug product.[1] This protocol outlines a sensitive and specific HPLC-MS/MS method for the determination of this compound. While specific methods for this analyte are not widely published, this protocol is adapted from established methods for Fulvestrant and its other related compounds.[4][5]

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the analysis.

Materials and Reagents
  • This compound reference standard (available from commercial suppliers)[2][3]

  • Fulvestrant reference standard

  • Internal Standard (IS): Fulvestrant-d3 or a structurally similar compound[4][5]

  • Acetonitrile (HPLC or MS grade)

  • Methanol (HPLC or MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid (MS grade)

  • Ammonium acetate (MS grade)

  • Sample matrix (e.g., blank formulation excipients, plasma)

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Agilent 6400 Series, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase column suitable for steroid analysis. A C18 or biphenyl column is recommended.[4][6]

    • Example: Agilent ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm[4] or Kinetex biphenyl, 150 × 4.6 mm, 2.6 µm.[6]

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the Internal Standard in methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For Drug Product (Oil-based): Dissolve the sample in a suitable organic solvent and then dilute to the working concentration range with the mobile phase.

    • For Biological Matrices (e.g., Plasma):

      • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

      • Liquid-Liquid Extraction (LLE): To 500 µL of plasma, add the IS and extract with a suitable organic solvent like methyl tertiary butyl ether (MTBE).[5] Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]

HPLC-MS/MS Method Parameters

The following are starting parameters and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column Agilent ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a suitable percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. (e.g., 30% to 95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 °C
Ion Spray Voltage -4500 V (for negative mode)
MRM Transitions To be determined by infusing a standard solution of this compound. Based on the molecular formula C₃₂H₄₅F₅O₄S (MW: 620.75), potential transitions should be investigated.[2] A precursor ion corresponding to [M-H]⁻ or [M+H]⁺ should be selected, and characteristic product ions identified.
Collision Energy To be optimized for each MRM transition.

Data Analysis and Quantification

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:

    • Linearity and Range

    • Accuracy and Precision (Intra- and Inter-day)

    • Selectivity and Specificity

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Matrix Effect

    • Stability

Quantitative Data Summary

The following table presents hypothetical, yet typical, performance data for a validated HPLC-MS/MS method for a small molecule impurity.

Table 3: Method Validation Summary (Example Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery 85 - 110%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock Stock Solution Preparation Analyte & IS cal_std Calibration Standards Serial Dilution stock->cal_std sample Sample Preparation Extraction / Dilution stock->sample hplc HPLC Separation C18 or Biphenyl Column Gradient Elution cal_std->hplc Inject sample->hplc Inject ms MS/MS Detection ESI Source MRM Mode hplc->ms Eluent peak_int Peak Integration Analyte / IS Area Ratio ms->peak_int Raw Data cal_curve Calibration Curve Linear Regression peak_int->cal_curve quant Concentration Calculation Report Generation cal_curve->quant

Caption: HPLC-MS/MS workflow for impurity quantification.

References

Application Notes and Protocols for 6(7)-Dehydro Fulvestrant-9-sulfone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6(7)-Dehydro Fulvestrant-9-sulfone, a derivative of the selective estrogen receptor degrader (SERD) Fulvestrant, in cell-based assays. The protocols outlined below are based on the established mechanisms of Fulvestrant and provide a framework for characterizing the biological activity of this specific analog.

Introduction

This compound is a chemical analog of Fulvestrant, a well-documented antagonist of the estrogen receptor (ER).[1][2] Fulvestrant functions by binding to the estrogen receptor, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[3] This dual action of blocking estrogen binding and promoting receptor degradation makes it a potent therapeutic agent in hormone receptor-positive breast cancer.[4][5] The introduction of a dehydro sulfone modification in this compound may alter its potency, selectivity, or pharmacokinetic properties, necessitating thorough characterization in cell-based systems.

The primary application of this compound in a research setting is to investigate its efficacy as a SERD, quantify its impact on ERα protein levels, and assess its effect on downstream signaling pathways and cancer cell proliferation.

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant and its analogs target the estrogen receptor alpha (ERα), a key driver in the proliferation of hormone-dependent breast cancer cells.[6] In its unbound state, ERα resides in the cytoplasm. Upon binding to its natural ligand, estradiol, it dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes involved in cell growth and proliferation.[7][8]

This compound, like Fulvestrant, is expected to disrupt this pathway by:

  • Competitive Binding: Binding to the ERα with high affinity, preventing estradiol from binding.[3]

  • Inhibition of Dimerization: Inducing a conformational change in the ERα monomer that hinders the formation of functional dimers.[9]

  • Promotion of Degradation: Marking the ERα protein for degradation through the ubiquitin-proteasome pathway, thereby reducing the total cellular levels of the receptor.[3]

This leads to a comprehensive shutdown of estrogen-mediated signaling.

Signaling Pathway Diagram

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_alpha ERα Proteasome Proteasome ER_alpha->Proteasome Degradation ER_dimer ERα Dimer ER_alpha->ER_dimer Dimerization & Nuclear Translocation Estradiol Estradiol Estradiol->ER_alpha Binds Fulvestrant_analog 6(7)-Dehydro Fulvestrant-9-sulfone Fulvestrant_analog->ER_alpha Binds & Induces Conformational Change Fulvestrant_analog->ER_dimer Blocks Ub Ubiquitin Ub->ER_alpha Ubiquitination ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Estrogen receptor signaling and the inhibitory mechanism of this compound.

Experimental Protocols

The following protocols are designed to assess the activity of this compound. It is recommended to use an ER-positive breast cancer cell line such as MCF-7 for these assays.

Protocol 1: ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following treatment with the compound.

Materials:

  • MCF-7 cells

  • This compound

  • Fulvestrant (as a positive control)

  • DMSO (vehicle control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped serum

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete medium and allow them to adhere overnight.

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Fulvestrant in the hormone-deprived medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 1 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the β-actin band intensity. Calculate the percentage of ERα degradation relative to the DMSO control.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of the compound on the growth of ER-positive cancer cells.

Materials:

  • MCF-7 cells

  • This compound

  • Fulvestrant (positive control)

  • Estradiol (E2)

  • DMSO (vehicle control)

  • Phenol red-free medium with charcoal-stripped serum

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in phenol red-free medium with charcoal-stripped serum. Allow them to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Fulvestrant.

    • Treat the cells with the compounds in the presence of a low concentration of estradiol (e.g., 1 nM) to stimulate proliferation.

    • Include control wells: vehicle + E2 (maximum proliferation) and vehicle only (basal proliferation).

  • Incubation: Incubate the plate for 5-7 days.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle + E2 control. Plot the cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of proliferation is inhibited).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture ER+ Cells (e.g., MCF-7) Hormone_Deprivation Hormone Deprivation (24h) Cell_Culture->Hormone_Deprivation Compound_Addition Add this compound (Dose-Response) Hormone_Deprivation->Compound_Addition Western_Blot ERα Degradation Assay (Western Blot) Compound_Addition->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Compound_Addition->Proliferation_Assay Data_Quant Quantify ERα Levels & Cell Viability Western_Blot->Data_Quant Proliferation_Assay->Data_Quant IC50_DC50 Calculate DC50 (Degradation) & IC50 (Inhibition) Data_Quant->IC50_DC50

Caption: General workflow for evaluating this compound in cell-based assays.

Data Presentation

The quantitative data generated from the described assays should be summarized for clear comparison. Below are example tables for presenting the results.

Table 1: ERα Degradation in MCF-7 Cells
CompoundDC50 (nM) [Concentration for 50% Degradation]Maximum Degradation (%)
Fulvestrant (Control)5.295
This compound[Insert experimental value][Insert experimental value]
Table 2: Inhibition of Cell Proliferation in MCF-7 Cells
CompoundIC50 (nM) [Concentration for 50% Inhibition]
Fulvestrant (Control)1.8
This compound[Insert experimental value]

Conclusion

These application notes provide a robust framework for the in-vitro characterization of this compound. By following these protocols, researchers can effectively determine the compound's potency in degrading ERα and inhibiting the proliferation of hormone-dependent cancer cells. The data generated will be crucial for understanding its potential as a novel selective estrogen receptor degrader and for guiding further drug development efforts.

References

Application Notes and Protocols for 6(7)-Dehydro Fulvestrant-9-sulfone Treatment of Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of Fulvestrant, a well-established selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. While Fulvestrant acts as a pure estrogen receptor (ER) antagonist, preliminary information on related sulfone derivatives suggests that this compound may act as a ligand-independent activator of estrogen receptor function. This positions the compound as a potential ER agonist.

These application notes provide a comprehensive protocol for researchers to investigate the effects of this compound on estrogen receptor-positive (ER+) breast cancer cell lines. The provided methodologies will enable the characterization of its biological activity, including its potential as an ER agonist, and its impact on cell proliferation and downstream signaling pathways.

Hypothesized Mechanism of Action

It is hypothesized that this compound, unlike its parent compound Fulvestrant, functions as an estrogen receptor agonist. Upon entering the cell, it is presumed to bind to the estrogen receptor (ERα). This binding is thought to induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the activated ER complex is expected to bind to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to cellular proliferation and other estrogenic effects.

Estrogen_Agonist_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DF9S 6(7)-Dehydro Fulvestrant-9-sulfone ER Estrogen Receptor (ERα) DF9S->ER Binds ER_DF9S ER-DF9S Complex Dimer Dimerized ER Complex ER_DF9S->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus and Binds DNA Genes Estrogen-Responsive Genes ERE->Genes Initiates Transcription Proliferation Cell Proliferation Genes->Proliferation Leads to

Figure 1: Hypothesized Signaling Pathway of this compound.

Experimental Protocols

The following protocols are designed for the investigation of this compound in ER+ breast cancer cell lines such as MCF-7 or T-47D.

Cell Culture and Maintenance
  • Cell Lines: MCF-7, T-47D (ER-positive human breast adenocarcinoma cell lines).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound
  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Estrogen Receptor and Downstream Targets

This technique is used to assess the protein levels of the estrogen receptor and key proteins involved in estrogen signaling and cell cycle progression.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against ERα, pS2 (TFF1), Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes

qRT-PCR is employed to measure the changes in the mRNA expression of genes that are known to be regulated by estrogen.

  • RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes such as PGR (progesterone receptor) and TFF1 (pS2). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the biological activity of this compound in breast cancer cells.

Experimental_Workflow cluster_assays Biological Assays start Start culture Culture ER+ Breast Cancer Cells (MCF-7, T-47D) start->culture prepare Prepare Stock and Working Solutions of 6(7)-Dehydro Fulvestrant-9-sulfone culture->prepare treat Treat Cells with Varying Concentrations of the Compound prepare->treat viability Cell Viability/Proliferation (MTT Assay) treat->viability western Protein Expression Analysis (Western Blot) treat->western qpcr Gene Expression Analysis (qRT-PCR) treat->qpcr analyze Data Analysis and Interpretation viability->analyze western->analyze qpcr->analyze end End analyze->end

Figure 2: Experimental Workflow for Characterizing this compound.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to structure the results from the described experiments.

Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)

Concentration24 hours (Mean ± SD)48 hours (Mean ± SD)72 hours (Mean ± SD)
Vehicle (0.1% DMSO)100 ± 5.2100 ± 6.1100 ± 5.8
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
17β-estradiol (10 nM)

Table 2: Relative Protein Expression (Fold Change vs. Vehicle Control)

TreatmentERαpS2 (TFF1)Cyclin D1
Vehicle (0.1% DMSO)1.01.01.0
Compound (100 nM)
Compound (1 µM)
17β-estradiol (10 nM)

Table 3: Relative mRNA Expression (Fold Change vs. Vehicle Control)

TreatmentPGRTFF1
Vehicle (0.1% DMSO)1.01.0
Compound (100 nM)
Compound (1 µM)
17β-estradiol (10 nM)

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound in the context of breast cancer research. By systematically evaluating its effects on cell viability, protein expression, and gene regulation in ER+ breast cancer cell lines, researchers can elucidate its mechanism of action and determine its potential as a novel modulator of the estrogen receptor signaling pathway. Careful execution of these experiments and thorough data analysis will be critical in understanding the biological significance of this Fulvestrant derivative.

"dosage and administration of 6(7)-Dehydro Fulvestrant-9-sulfone for research"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 6(7)-Dehydro Fulvestrant-9-sulfone

Disclaimer: Limited publicly available data exists for the specific dosage and administration of this compound for research purposes. The following application notes and protocols are based on the parent compound, Fulvestrant, and its metabolite, Fulvestrant 9-Sulfone. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentrations and dosages for their specific experimental models.

Introduction

This compound is a derivative of Fulvestrant, a well-established estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive breast cancer.[1][2] Fulvestrant acts by binding to the estrogen receptor, leading to its degradation and downregulation.[2][3] In contrast, Fulvestrant 9-Sulfone has been described as a ligand-independent activator of estrogen function.[4] The biological activity of this compound is not yet fully characterized, and it is crucial for researchers to empirically determine its effects in their systems of interest.

This document provides proposed starting points for in vitro and in vivo studies based on the known properties of Fulvestrant.

Data Presentation

Table 1: Proposed Starting Concentrations for In Vitro Studies
Cell Line TypeAssay TypeProposed Starting Concentration RangeNotes
ER-positive Breast Cancer Cells (e.g., MCF-7, T-47D)Cell Viability (e.g., MTT, CellTiter-Glo)0.1 nM - 10 µMA wide range is recommended to capture potential antagonistic or agonistic effects.
Western Blot (ER degradation)10 nM - 1 µMTo assess the effect on estrogen receptor protein levels.
Gene Expression (e.g., qPCR for ER target genes)1 nM - 500 nMTo determine the impact on estrogen-regulated gene transcription.
ER-negative Breast Cancer Cells (e.g., MDA-MB-231)Cell Viability1 µM - 20 µMAs a control for off-target effects.
Table 2: Proposed Starting Dosages for In Vivo Studies (Mouse Models)
Animal ModelAdministration RouteProposed Starting Dosage RangeDosing FrequencyNotes
Nude Mouse Xenograft (ER-positive tumors)Subcutaneous (s.c.) or Intramuscular (i.m.)25 - 200 mg/kgWeeklyBased on preclinical studies with Fulvestrant.[3] The formulation and vehicle will be critical for solubility and stability.
Intraperitoneal (i.p.)10 - 100 mg/kgDaily or 3 times/weekMay require a solubilizing agent.

Experimental Protocols

In Vitro Protocol: Cell Viability Assay
  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in their recommended growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 nM to 10 µM in the cell culture medium.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (Fulvestrant).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add MTT reagent (or other viability reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 or EC50.

In Vivo Protocol: Xenograft Tumor Model
  • Cell Implantation: Inject 5 x 10^6 ER-positive breast cancer cells (e.g., MCF-7) subcutaneously into the flank of female immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer the compound via the chosen route (e.g., subcutaneous injection) at the selected dose and frequency. The clinically approved dosage for Fulvestrant is 500 mg intramuscularly on days 1, 15, 29, and then once monthly.[5][6][7] Preclinical studies have used a range of doses.[3]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

Diagram 1: Hypothetical Signaling Pathway

Hypothetical Signaling Pathway of this compound cluster_cell Cell Compound 6(7)-Dehydro Fulvestrant-9-sulfone ER Estrogen Receptor (ER) Compound->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cell_Response Cellular Response (Proliferation/Apoptosis) Gene_Transcription->Cell_Response Leads to

Caption: Hypothetical mechanism of action for this compound.

Diagram 2: Experimental Workflow for In Vivo Study

In Vivo Experimental Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Compound vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeated Dosing Cycle Endpoint Study Endpoint: Tumor Excision Monitoring->Endpoint Analysis Downstream Analysis (Histology, WB, etc.) Endpoint->Analysis

Caption: Workflow for a xenograft mouse model study.

References

Application Notes and Protocols: Experimental Use of Fulvestrant Impurities in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the biological activities of common Fulvestrant impurities in the context of cancer research, particularly in hormone receptor-positive breast cancer. Due to the limited publicly available data on the experimental use of these specific impurities, the following protocols and data tables are presented as a guide for initiating such studies. The experimental designs are based on established methodologies for evaluating estrogen receptor (ER) signaling and cell viability.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] During its synthesis and storage, various related substances or impurities can arise.[2] Understanding the biological impact of these impurities is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile. Impurities may be inert, possess similar activity to the parent compound, exhibit antagonistic properties, or even have unexpected off-target effects.

This document outlines protocols to assess the effects of key Fulvestrant impurities on cancer cell proliferation, estrogen receptor signaling, and ERα protein degradation.

Profile of Key Fulvestrant Impurities

Several impurities associated with Fulvestrant have been identified. The table below summarizes some of the most common ones.

Impurity NameOther NamesMolecular FormulaMolecular Weight ( g/mol )Notes
Fulvestrant Impurity A 7β-Fulvestrant; Fulvestrant β-isomerC₃₂H₄₇F₅O₃S606.77Epimer of Fulvestrant at the 7-position.[3][]
Fulvestrant Impurity B Fulvestrant 9-SulfoneC₃₂H₄₇F₅O₄S622.77An oxidized form of Fulvestrant.[5][6] Described as a potential ligand-independent activator of estrogen function.[5]
Fulvestrant Impurity C Fulvestrant ExtendedC₄₁H₆₅F₅O₄S₂781.07Dimeric impurity.[7][8]
Fulvestrant Impurity D Fulvestrant Sterol DimerC₄₅H₆₄O₄668.99A dimeric impurity.[3][9]
Fulvestrant Impurity E S-Deoxo-delta-6,7-FulvestrantC₃₂H₄₅F₅O₂S588.75A degradation product.[3]
Fulvestrant Impurity F 6-Keto FulvestrantC₃₂H₄₅F₅O₄S620.75An oxidized impurity.[3]

Experimental Protocols

The following are detailed protocols for investigating the biological activity of Fulvestrant impurities in ER+ breast cancer cell lines, such as MCF-7.

Cell Viability Assay (MTS/WST-8 Assay)

This assay determines the effect of the impurities on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped serum (for estrogen-deprived conditions)

  • Fulvestrant and its impurities (dissolved in DMSO)

  • 17β-Estradiol (E2)

  • MTS or WST-8 reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in complete medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of Fulvestrant and each impurity in the hormone-deprived medium.

    • To assess agonistic activity, treat cells with the impurities alone.

    • To assess antagonistic activity, co-treat cells with the impurities and a fixed concentration of 17β-Estradiol (e.g., 1 nM).

    • Include appropriate controls: vehicle (DMSO), 17β-Estradiol alone, and Fulvestrant alone.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTS/WST-8 Addition: Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 (for antagonists) or EC50 (for agonists) values.

Western Blot for ERα Degradation

This protocol assesses the ability of the impurities to induce the degradation of the estrogen receptor alpha (ERα), a hallmark of SERD activity.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Fulvestrant and its impurities

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against ERα

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Protocol:

  • Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of Fulvestrant and its impurities for 24 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERα protein.

Estrogen Response Element (ERE) Reporter Assay

This assay measures the ability of the impurities to activate or inhibit the transcriptional activity of the estrogen receptor.

Materials:

  • Breast cancer cell line (e.g., MCF-7 or T47D)

  • ERE-luciferase reporter plasmid

  • Transfection reagent

  • Fulvestrant and its impurities

  • 17β-Estradiol (E2)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with Fulvestrant, its impurities, and/or E2 as described in the cell viability assay protocol.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in ERE activity relative to the vehicle control.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the described experiments. These are for illustrative purposes to guide data interpretation.

Table 1: Hypothetical IC50/EC50 Values of Fulvestrant and its Impurities in MCF-7 Cells

CompoundCell Viability (Antagonist) IC50 (nM)ERE Reporter (Antagonist) IC50 (nM)Cell Viability (Agonist) EC50 (nM)ERE Reporter (Agonist) EC50 (nM)
Fulvestrant 0.50.3> 1000> 1000
Impurity A 5.23.8> 1000> 1000
Impurity B > 1000> 100015.710.5
Impurity C > 1000> 1000> 1000> 1000
Impurity D 850920> 1000> 1000
Impurity E 150125> 1000> 1000
Impurity F 450500> 1000> 1000

Table 2: Hypothetical ERα Protein Degradation in MCF-7 Cells (at 100 nM)

CompoundERα Protein Level (% of Vehicle Control)
Vehicle 100
Fulvestrant 15
Impurity A 45
Impurity B 95
Impurity C 98
Impurity D 85
Impurity E 70
Impurity F 80

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Fulvestrant Fulvestrant Fulvestrant->ERa_inactive Binds & Blocks Impurity_B Impurity B (Agonist) Impurity_B->ERa_inactive Binds & Activates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Figure 1: Simplified signaling pathway of Estradiol, Fulvestrant, and an agonist impurity on ERα.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Culture ER+ Cells (e.g., MCF-7) Treatment Treat with Fulvestrant & Impurities Cell_Culture->Treatment Viability Cell Viability Assay (MTS/WST-8) Treatment->Viability Western Western Blot for ERα Degradation Treatment->Western Reporter ERE Reporter Assay Treatment->Reporter IC50_EC50 Calculate IC50/EC50 Values Viability->IC50_EC50 Protein_Quant Quantify ERα Levels Western->Protein_Quant Transcriptional_Activity Measure Transcriptional Activity Reporter->Transcriptional_Activity

Figure 2: General experimental workflow for assessing the biological activity of Fulvestrant impurities.

Interpretation of Potential Results

  • Fulvestrant Impurity A (7β-epimer): As a stereoisomer, it may retain some binding affinity for the ERα but could have reduced SERD activity compared to Fulvestrant. This would be reflected in a higher IC50 value and less pronounced ERα degradation.

  • Fulvestrant Impurity B (9-Sulfone): The description of this impurity as a "ligand-independent activator of estrogen function" is significant.[5] In ER+ breast cancer cells, this could translate to agonistic activity, potentially promoting cell proliferation and counteracting the therapeutic effect of Fulvestrant. The experimental results should be carefully evaluated to confirm this hypothesis.

  • Dimeric Impurities (C and D): Due to their larger size, these impurities may have significantly reduced binding to the ERα and are likely to be less biologically active in the assays described.

  • Degradation and Oxidized Impurities (E and F): These impurities may have altered affinity for the ERα and could exhibit weak antagonistic or no significant activity.

Conclusion

The systematic evaluation of Fulvestrant impurities is a critical component of drug development and quality control. The protocols and conceptual data presented here provide a foundation for researchers to investigate the biological activities of these compounds. Such studies will contribute to a more complete understanding of Fulvestrant's pharmacology and the potential impact of its impurities on therapeutic outcomes in breast cancer.

References

Application Notes and Protocols for Forced Degradation Studies of Fulvestrant to Generate 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Understanding its degradation pathways is crucial for ensuring drug product quality, stability, and safety. Forced degradation studies are integral to this process, helping to identify potential degradation products that may arise during manufacturing, storage, or administration.[3] This document provides detailed application notes and protocols for conducting forced degradation studies on Fulvestrant, with a specific focus on the generation and characterization of the 6(7)-Dehydro Fulvestrant-9-sulfone impurity.

This impurity is a known related substance of Fulvestrant and its formation is indicative of specific degradation pathways, likely involving oxidation and dehydration. These protocols will outline methodologies for stress testing under various conditions and the subsequent analysis to identify and quantify the resulting degradants.

Materials and Methods

Materials
  • Fulvestrant Active Pharmaceutical Ingredient (API)

  • Hydrogen Peroxide (H₂O₂) 30% solution

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reference Standard: this compound

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification and characterization of degradation products.

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic oven

  • Photostability chamber

Experimental Protocols

Preparation of Stock and Working Solutions
  • Fulvestrant Stock Solution (1 mg/mL): Accurately weigh 25 mg of Fulvestrant API and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or acetonitrile.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent. This working solution will be used for the degradation studies.

Forced Degradation Studies

The following protocols are designed to induce degradation of Fulvestrant under various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

1. Oxidative Degradation

This condition is most likely to generate the target this compound due to the oxidation of the sulfoxide moiety to a sulfone and potential dehydration.

  • Protocol: To 1 mL of the Fulvestrant working solution (100 µg/mL), add 1 mL of 30% hydrogen peroxide.

  • Incubation: Store the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light. Alternatively, for accelerated degradation, the solution can be heated to 60°C for a shorter duration (e.g., 2-4 hours), with careful monitoring to avoid excessive degradation.

  • Sample Preparation for Analysis: After the incubation period, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

2. Acid Hydrolysis

  • Protocol: To 1 mL of the Fulvestrant working solution, add 1 mL of 1N HCl.

  • Incubation: Reflux the solution at 80°C for 4 hours.

  • Sample Preparation for Analysis: Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH. Dilute with the mobile phase for analysis.

3. Base Hydrolysis

  • Protocol: To 1 mL of the Fulvestrant working solution, add 1 mL of 0.1N NaOH.

  • Incubation: Keep the solution at room temperature for 2 hours.

  • Sample Preparation for Analysis: Neutralize the solution with an appropriate volume of 0.1N HCl and dilute with the mobile phase for analysis.

4. Thermal Degradation

  • Protocol: Place the Fulvestrant API in a thermostatically controlled oven.

  • Incubation: Maintain the temperature at 105°C for 24 hours.

  • Sample Preparation for Analysis: After exposure, dissolve an accurately weighed amount of the stressed API in a suitable solvent and dilute to the working concentration for analysis.

5. Photolytic Degradation

  • Protocol: Expose the Fulvestrant working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis: Dilute the exposed solution as necessary for HPLC analysis. A control sample should be kept in the dark under the same conditions.

Analytical Methodology

A stability-indicating HPLC or UPLC method is required to separate Fulvestrant from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set at an appropriate wavelength (e.g., 225 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Identification of this compound:

  • The retention time of the peak corresponding to this compound can be confirmed by injecting a solution of the reference standard.

  • LC-MS analysis should be performed to confirm the mass-to-charge ratio (m/z) of the degradation product, which should correspond to the molecular weight of this compound (620.75 g/mol ).

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation of Fulvestrant

Stress ConditionTreatmentDurationTemperature% Fulvestrant Degraded% this compound FormedOther Major Degradants (%)
Oxidative30% H₂O₂24 hoursRoom TempData to be filledData to be filledData to be filled
Acid Hydrolysis1N HCl4 hours80°CData to be filledData to be filledData to be filled
Base Hydrolysis0.1N NaOH2 hoursRoom TempData to be filledData to be filledData to be filled
ThermalSolid State24 hours105°CData to be filledData to be filledData to be filled
Photolytic1.2 million lux hoursAmbientAmbientData to be filledData to be filledData to be filled

*Note: The values in this table are placeholders and should be populated with experimental data.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical transformation of Fulvestrant.

G cluster_workflow Experimental Workflow A Fulvestrant API B Prepare Stock & Working Solutions A->B C Forced Degradation (Oxidative, Acidic, Basic, Thermal, Photolytic) B->C D Sample Preparation (Neutralization/Dilution) C->D E HPLC/UPLC Analysis D->E F LC-MS Analysis D->F G Data Analysis & Quantification E->G F->G G fulvestrant Fulvestrant (Sulfoxide) intermediate Oxidation fulvestrant->intermediate sulfone Fulvestrant Sulfone intermediate->sulfone dehydration Dehydration sulfone->dehydration dehydro_sulfone This compound dehydration->dehydro_sulfone

References

Troubleshooting & Optimization

Technical Support Center: Investigating Solubility Challenges of 6(7)-Dehydro Fulvestrant-9-sulfone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 6(7)-Dehydro Fulvestrant-9-sulfone in DMSO. Is this expected?

While the parent compound, Fulvestrant, is highly soluble in DMSO, its derivatives may exhibit different solubility profiles. The introduction of a sulfone group and a double bond in the 6(7)-position alters the molecule's polarity and crystal structure, which can significantly impact its solubility. It is not entirely unexpected to encounter challenges when dissolving this specific analog.

Q2: What is the reported solubility of the parent compound, Fulvestrant, in DMSO?

Fulvestrant is readily soluble in DMSO. Various suppliers report its solubility to be in the range of 20 mg/mL to as high as 250 mg/mL, sometimes requiring sonication to achieve the higher concentrations.[1][2][3][4]

Q3: How might the chemical modifications in this compound affect its solubility in DMSO compared to Fulvestrant?

The conversion of the sulfoxide in Fulvestrant to a sulfone in the derivative increases the polarity of that functional group. However, the introduction of a double bond in the steroid's A-ring might decrease the overall conformational flexibility of the molecule. These changes can lead to a stronger crystal lattice energy, making it more difficult for DMSO molecules to solvate and dissolve the compound.

Q4: Are there any initial steps I should take if I observe poor solubility?

First, verify the quality and purity of your this compound, as impurities can sometimes be less soluble than the primary compound.[5] Ensure your DMSO is anhydrous and of high purity, as water content can negatively affect the solubility of many organic compounds.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow these steps:

Step 1: Gentle Heating

Gently warm the solution to 30-40°C. Increased temperature can provide the necessary energy to overcome the crystal lattice energy of the compound. Avoid excessive heat, as it may lead to degradation.

Step 2: Sonication

Utilize a sonicator to provide mechanical agitation. This can help break down aggregates and increase the surface area of the solid, facilitating dissolution.

Step 3: Vortexing

Vigorous mixing using a vortex mixer can also aid in the dissolution process, particularly for smaller volumes.

Step 4: Incremental Addition

Instead of adding the entire volume of DMSO at once, start with a smaller volume to create a slurry. Mix thoroughly to wet the compound completely before adding the remaining solvent incrementally.

Experimental Protocols

Protocol for Assessing Solubility

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound into a clean vial.

    • Add a small, measured volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture for 1-2 minutes.

    • If the solid does not dissolve, proceed with the troubleshooting steps below.

  • Solubility Troubleshooting Workflow:

    • Gentle Heating: Place the vial in a heat block or water bath at 37°C for 10-15 minutes. Vortex periodically.

    • Sonication: If the solid persists, place the vial in a sonicator bath for 10-15 minutes.

    • Observation: After each step, visually inspect the solution for any remaining solid particles. A clear solution indicates complete dissolution.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the decision-making process when encountering solubility issues with this compound in DMSO.

G start Start: Add this compound to DMSO observe Visually inspect for undissolved solid start->observe troubleshoot Undissolved solid remains observe->troubleshoot dissolved Solution is clear: Fully dissolved troubleshoot->dissolved No heat Gently warm solution (30-40°C) troubleshoot->heat Yes sonicate Apply sonication heat->sonicate vortex Vortex vigorously sonicate->vortex reassess Re-evaluate solubility vortex->reassess reassess->dissolved Dissolved consult If still undissolved, consider co-solvents or alternative solvents reassess->consult Still undissolved

Troubleshooting workflow for solubility issues.

Quantitative Data Summary

While specific experimental data for this compound is unavailable, the following table summarizes the reported solubility of the parent compound, Fulvestrant, in DMSO. This can serve as a benchmark for what might be achievable with its derivatives.

CompoundSolventReported Solubility RangeSource
FulvestrantDMSO20 mg/mL - 250 mg/mL[1][2][3][4]
This compoundDMSOData not available-

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. The solubility of a compound can be influenced by various factors, including purity, crystalline form, and experimental conditions. It is recommended to perform small-scale solubility tests to determine the optimal conditions for your specific application.

References

"improving the stability of 6(7)-Dehydro Fulvestrant-9-sulfone in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My solution of 6(7)-Dehydro Fulvestrant-9-sulfone is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?

A1: Degradation of this compound in solution can be triggered by several factors, analogous to its parent compound, Fulvestrant. The most common causes include:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Oxidation: The sulfone group and other parts of the steroid structure can be prone to oxidation. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.

  • Solvent-Induced Degradation: The choice of solvent can significantly impact stability. Reactive solvents or impurities within the solvent can promote degradation.

  • Temperature: Elevated temperatures will generally accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Based on best practices for similar compounds, solutions of this compound should be stored:

  • At low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to slow down degradation kinetics.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Under an inert atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can minimize oxidative degradation.

  • In a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric moisture and oxygen.

Q3: I am observing a loss of potency in my cell-based assays using this compound. Could this be related to solution instability?

A3: Yes, a loss of potency is a strong indicator of compound degradation. The degradation products may have reduced or no activity at the target receptor. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions. We recommend running a stability study on your experimental solutions using a qualified analytical method like HPLC.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Prepare a fresh solution and re-analyze immediately to confirm the peak is not present initially. 2. Review your solution preparation and storage procedures against the recommendations in the FAQs. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and see if they match your unexpected peaks. This can help identify the degradation pathway.
Contamination 1. Analyze a blank (solvent only) to rule out solvent-related impurities. 2. Ensure all glassware and equipment are scrupulously clean. 3. Use high-purity solvents and reagents.
Issue 2: Precipitation or Cloudiness in the Solution
Possible Cause Troubleshooting Steps
Poor Solubility 1. Confirm the solubility limit of the compound in your chosen solvent. You may be exceeding it. 2. Consider using a different solvent or a co-solvent system. For steroid-based drugs, cyclodextrins can be used to enhance aqueous solubility.[1][2] 3. Gentle warming and sonication may help in initial dissolution, but be cautious of temperature-induced degradation.
Degradation Product Precipitation 1. If precipitation occurs over time, it is likely that a degradation product is less soluble than the parent compound. 2. Analyze the supernatant and the precipitate (if possible to isolate and redissolve in a stronger solvent) by HPLC to identify the components.
Temperature Effects 1. If the solution is stored at low temperatures, the compound may be precipitating out due to decreased solubility at that temperature. 2. Allow the solution to slowly warm to room temperature and see if the precipitate redissolves. If so, you may need to prepare more dilute stock solutions for cold storage.

Data Presentation

Table 1: Potential Degradation Pathways and Stress Conditions

This table summarizes the degradation conditions under which the parent compound, Fulvestrant, has been shown to degrade. These conditions are highly likely to affect this compound as well.

Stress ConditionType of DegradationPotential Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1M HCl)HydrolyticCleavage of side chains, modification of the steroid core.[3][4][5][6]
Base Hydrolysis (e.g., 0.1M NaOH)HydrolyticSimilar to acid hydrolysis, but potentially different kinetics and product profiles.[3][4][5][6]
Oxidation (e.g., 3-30% H₂O₂)OxidativeOxidation of the steroid rings, potentially affecting the sulfone group.[3][4][5][6]
Thermal (e.g., >60°C)ThermolyticGeneral decomposition, often accelerating other degradation pathways.
Photolytic (e.g., UV light)PhotolyticFormation of photo-adducts or cleavage of bonds.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's stability over time.

  • Column and Mobile Phase Selection:

    • Based on methods for Fulvestrant, a C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., 1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[3] A gradient elution may be necessary to resolve all peaks.

  • Forced Degradation Study:

    • Prepare several aliquots of your compound in a suitable solvent.

    • Expose each aliquot to a different stress condition as outlined in Table 1 (e.g., heat, acid, base, oxidant, light) for a defined period.

    • Analyze the stressed samples by HPLC.

    • The goal is to achieve 5-20% degradation of the parent compound. Adjust the stress conditions (time, temperature, reagent concentration) as necessary.

  • Method Validation:

    • Confirm that the degradation product peaks are well-resolved from the parent peak.

    • Use a photodiode array (PDA) detector to check for peak purity, ensuring that the parent peak in the stressed samples is spectrally pure and not co-eluting with a degradant.

Protocol 2: Solution Stability Study
  • Prepare a stock solution of this compound at a known concentration in the solvent system you intend to use for your experiments.

  • Divide the solution into multiple aliquots in your intended storage vials (e.g., amber glass vials).

  • Store the vials under the conditions you wish to test (e.g., -20°C protected from light, 4°C protected from light, room temperature exposed to light, etc.).

  • At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by your validated stability-indicating HPLC method.

  • Calculate the percentage of the initial concentration remaining at each time point. The stability is often defined as the time at which the concentration drops to 90% of the initial value.

Visualizations

Estrogen Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus EC Extracellular Estrogen ER Estrogen Receptor (ER) EC->ER Binds ER_antagonist This compound (Antagonist) ER_antagonist->ER Blocks HSP HSP90 ER->HSP Released from ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., new peaks, precipitation) check_fresh Analyze freshly prepared solution start->check_fresh is_present Is instability present immediately? check_fresh->is_present check_solubility Check solubility limits & solvent purity is_present->check_solubility Yes review_storage Review storage conditions (Temp, Light, Air) is_present->review_storage No reformulate Reformulate: - Change solvent/pH - Add stabilizers (e.g., antioxidants) check_solubility->reformulate is_storage_ok Are conditions optimal? review_storage->is_storage_ok implement_changes Implement changes: - Lower Temp - Protect from light - Use inert gas is_storage_ok->implement_changes No forced_degradation Perform forced degradation study is_storage_ok->forced_degradation Yes implement_changes->review_storage identify_pathway Identify degradation pathway (hydrolysis, oxidation?) forced_degradation->identify_pathway identify_pathway->reformulate end Optimized Formulation reformulate->end Experimental Workflow for Stability Assessment start Develop Stability-Indicating HPLC Method forced_deg Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->forced_deg validate Validate Method (Specificity, Peak Purity) forced_deg->validate prepare_sol Prepare Solution for Study validate->prepare_sol aliquot Aliquot into Vials prepare_sol->aliquot storage Store at Varied Conditions (e.g., -20°C, 4°C, RT) aliquot->storage sampling Sample at Time Points (T=0, 24h, 1wk, etc.) storage->sampling analyze Analyze by HPLC sampling->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end Determine Shelf-Life calculate->end

References

Technical Support Center: 6(7)-Dehydro Fulvestrant-9-sulfone Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6(7)-Dehydro Fulvestrant-9-sulfone in Western blot experiments. The information is tailored to address specific challenges that may arise when analyzing protein expression following treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound on the target protein levels in a Western blot?

A1: this compound is an analog of Fulvestrant, a known Selective Estrogen Receptor Degrader (SERD).[1] Therefore, it is anticipated to induce the degradation of its target protein, primarily the Estrogen Receptor α (ERα).[2][3][4] A successful experiment will typically show a dose- and time-dependent decrease in the band intensity of the target protein compared to vehicle-treated controls.

Q2: Can the sulfone group in this compound interfere with my Western blot results?

A2: While direct interference is not commonly reported, the chemical properties of a sulfone group could potentially lead to non-specific interactions or alter protein conformation, which might affect antibody binding. If you observe unusual banding patterns or high background, this is a possibility to consider in your troubleshooting.

Q3: How can I confirm that the observed protein loss is due to degradation?

A3: To confirm that the decrease in your target protein is due to proteasomal degradation, you can co-treat the cells with a proteasome inhibitor (e.g., MG132). If this compound is inducing degradation, the addition of a proteasome inhibitor should "rescue" the protein, leading to a restoration of the protein band on the Western blot compared to treatment with your compound alone.

Troubleshooting Guide

Problem 1: Weak or No Signal for the Target Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Excessive Protein Degradation: The concentration of this compound or the treatment duration may be too high, leading to complete degradation of the target protein.Perform a dose-response and time-course experiment to find the optimal concentration and incubation time where protein degradation is detectable but not absolute.
Poor Antibody Affinity: The primary antibody may not be sensitive enough to detect the low levels of the target protein remaining after treatment.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5][6] Ensure your antibody is validated for Western blotting.
Inefficient Protein Transfer: The target protein, especially if it is large or in low abundance, may not have transferred efficiently from the gel to the membrane.Confirm successful transfer by staining the membrane with Ponceau S before blocking.[7] For large proteins, consider optimizing the transfer time and voltage.
Inactive Detection Reagents: The HRP substrate or secondary antibody may have lost activity.Use fresh detection reagents and test the secondary antibody's activity by dotting a small amount on the membrane and adding the substrate.[6]
Problem 2: High Background or Non-Specific Bands

Possible Causes & Solutions

Possible CauseRecommended Solution
Sub-optimal Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[8]
Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically to the membrane.Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[5][9]
Insufficient Washing: Residual unbound antibodies can lead to a high background.Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure a detergent like Tween-20 is included in your wash buffer.[5][7]
Compound-Related Artifacts: The sulfone moiety or the compound itself might be causing non-specific interactions.Include a lane with lysate from untreated cells that has been "spiked" with this compound just before loading to see if the compound directly interferes with the electrophoresis or antibody binding.
Problem 3: Unexpected or Wrong-Sized Bands

Possible Causes & Solutions

Possible CauseRecommended Solution
Protein Modification or Cleavage: The treatment may induce post-translational modifications or cleavage of the target protein, resulting in bands at different molecular weights.Consult literature for known modifications of your target protein. Use antibodies that recognize different epitopes (N-terminus vs. C-terminus) to investigate potential cleavage products.
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Check the antibody datasheet for known cross-reactivities. Perform a BLAST search with the immunogen sequence to identify potential off-target proteins. Use a different antibody targeting a distinct region of your protein of interest.
Sample Degradation: Proteases in your sample may have degraded the target protein.Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[10] Avoid repeated freeze-thaw cycles.

Experimental Protocols

General Western Blot Protocol for Monitoring Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

WesternBlotWorkflow cluster_preparation Sample Preparation cluster_blotting Western Blotting CellTreatment Cell Treatment with This compound Lysis Cell Lysis CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification SamplePrep Sample Preparation (Laemmli Buffer) Quantification->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

Caption: General workflow for a Western blot experiment.

TroubleshootingTree cluster_weak_signal Weak/No Signal cluster_high_bg High Background cluster_wrong_bands Unexpected Bands Start Western Blot Issue? WeakSignal Check Protein Transfer (Ponceau S) Start->WeakSignal Weak/No Signal OptimizeBlocking Optimize Blocking (Time/Agent) Start->OptimizeBlocking High Background CheckAbSpec Check Antibody Specificity Start->CheckAbSpec Unexpected Bands OptimizeAb Optimize Antibody Concentration/Incubation WeakSignal->OptimizeAb TimeCourse Perform Dose/Time Course Experiment OptimizeAb->TimeCourse IncreaseWashes Increase Washes OptimizeBlocking->IncreaseWashes TitrateAb Titrate Antibodies IncreaseWashes->TitrateAb ProteaseInhibitors Use Protease Inhibitors CheckAbSpec->ProteaseInhibitors CheckModifications Investigate Protein Modifications ProteaseInhibitors->CheckModifications

Caption: Troubleshooting decision tree for Western blot.

Fulvestrant_MoA Fulvestrant 6(7)-Dehydro Fulvestrant-9-sulfone ER_Fulv_Complex ERα-Fulvestrant Complex Fulvestrant->ER_Fulv_Complex ER Estrogen Receptor α (ERα) ER->ER_Fulv_Complex Ubiquitination Ubiquitination ER_Fulv_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of ERα Proteasome->Degradation

Caption: Hypothesized mechanism of ERα degradation.

References

"optimizing concentration of 6(7)-Dehydro Fulvestrant-9-sulfone for cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6(7)-Dehydro Fulvestrant-9-sulfone in cell culture experiments. As a derivative of Fulvestrant, a well-characterized selective estrogen receptor degrader (SERD), much of the guidance provided here is based on the properties and experimental considerations of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a derivative of Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist.[1][2][3] It binds to the estrogen receptor, leading to its destabilization and subsequent degradation by the cell's proteasome machinery.[2][4] This action blocks estrogen signaling pathways that are critical for the proliferation of certain cancer cells, particularly in hormone receptor-positive breast cancer.[4][5] It is anticipated that this compound will exhibit a similar mechanism of action, targeting the estrogen receptor for degradation.

Q2: What is a recommended starting concentration range for cell culture experiments?

A2: For the parent compound, Fulvestrant, effective concentrations can vary significantly depending on the cell line and the experimental endpoint. For ER-positive breast cancer cell lines like MCF-7, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be as low as 0.29 nM.[1][6][7] However, in other cell types, concentrations up to 10 µM have been used without significant changes in cell proliferation.[8] Therefore, a broad concentration range should be initially screened. A sensible starting point for a dose-response experiment would be a logarithmic dilution series, for example, from 0.1 nM to 10 µM.

Q3: How should I prepare and store stock solutions of this compound?

A3: Based on the known properties of Fulvestrant, this compound is likely to have low solubility in aqueous media.[9] It is recommended to prepare a high-concentration stock solution in a solvent such as DMSO or absolute ethanol.[1][9] For long-term storage, it is advisable to store the stock solution at -20°C, aliquoted into working volumes to avoid repeated freeze-thaw cycles.[9] When preparing your working concentrations, the stock solution should be diluted into the cell culture medium immediately before use.[9]

Q4: What is the maximum recommended solvent concentration in the final culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept to a minimum. A general recommendation is to not exceed a final concentration of 0.1%.[9] It is crucial to include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Medium Low aqueous solubility of the compound.- Ensure the final solvent concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Briefly warm the diluted solution to 37°C and vortex gently before adding to the cell culture.
High Variability Between Replicates - Inconsistent compound distribution in the well.- Uneven cell seeding density.- Edge effects in the culture plate.- After adding the compound to the medium, mix gently by pipetting up and down before dispensing into wells.- Ensure a single-cell suspension before seeding and use a consistent seeding protocol.- Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations.
No Observed Effect at Expected Concentrations - The cell line is not sensitive to ER antagonists (e.g., ER-negative).- The compound has degraded.- Insufficient incubation time.- Confirm the estrogen receptor status of your cell line.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Perform a time-course experiment to determine the optimal duration of treatment.
High Levels of Cell Death (Cytotoxicity) - The concentration used is too high.- The solvent concentration is toxic to the cells.- Perform a dose-response curve to determine the cytotoxic threshold.- Ensure the final solvent concentration is below 0.1% and include a vehicle control.- Use a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity.

Experimental Protocols

Determining the Optimal Concentration: A Dose-Response Experiment

This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting cell proliferation using a colorimetric assay like MTT.

Materials:

  • ER-positive cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in each working solution is consistent and will be below 0.1% when added to the wells.

    • Prepare a vehicle control with the same final DMSO concentration but without the compound.

    • Carefully remove the medium from the wells and add 100 µL of the prepared working solutions (including the vehicle control and a media-only blank) to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours). This should be optimized for your specific cell line and experimental goals.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Optimizing Concentration

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilute Prepare Serial Dilutions stock->dilute seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat dilute->treat incubate Incubate for 48-72h treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance mtt->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

Simplified Signaling Pathway of Fulvestrant Action

G Fulvestrant Fulvestrant Derivative ER Estrogen Receptor (ER) Fulvestrant->ER Binds ER_Fulvestrant ER-Fulvestrant Complex ER->ER_Fulvestrant Proteasome Proteasome ER_Fulvestrant->Proteasome Targeted by Nucleus Nucleus ER_Fulvestrant->Nucleus Impaired Nuclear Translocation Degradation ER Degradation Proteasome->Degradation Leads to ERE Estrogen Response Element (ERE) Transcription Gene Transcription Blocked

Caption: Mechanism of action of Fulvestrant-like compounds.

References

"minimizing degradation of Fulvestrant during storage and handling"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Fulvestrant to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding Fulvestrant stability.

FAQ 1: What are the optimal storage conditions for Fulvestrant?

Fulvestrant is sensitive to temperature and light. To ensure its stability, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2°C to 8°C.[1][2] Temperature excursions should be limited. While it can be stored for up to 28 days at an average temperature below 25°C, it should be returned to the refrigerator as soon as possible.[1][2] Do not freeze below -20°C, as this will not harm the product.[1][2][]

  • Light: Store in the original packaging to protect from light.[1][2][]

Troubleshooting: Unexpected Experimental Results

Question: My in-vitro experiment with Fulvestrant is showing weaker than expected efficacy. Could this be due to degradation of the compound?

Answer: Yes, degradation of Fulvestrant can lead to reduced biological activity. Consider the following potential causes:

  • Improper Storage: Verify that the Fulvestrant stock solution and aliquots have been consistently stored at 2°C to 8°C and protected from light.

  • Handling During Experiment:

    • Temperature Fluctuations: Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to come to room temperature slowly before use.

    • Light Exposure: Minimize the exposure of Fulvestrant solutions to ambient and direct light during experimental procedures. Use amber-colored tubes or cover tubes with foil.

  • Solvent Stability: Ensure the solvent used to dissolve and dilute Fulvestrant is compatible and does not promote degradation. Fulvestrant is formulated in a viscous solution containing ethanol, benzyl alcohol, benzyl benzoate, and castor oil.[1] For experimental purposes, ensure the chosen solvent system maintains the stability of Fulvestrant.

FAQ 2: How should I handle Fulvestrant in the laboratory to prevent degradation?

Proper handling is critical to maintaining the integrity of Fulvestrant.

  • Visual Inspection: Before use, visually inspect the Fulvestrant solution for particulate matter and discoloration. The solution should be clear and colorless to yellow.[1]

  • Aseptic Technique: Use sterile techniques when preparing solutions to prevent microbial contamination.

  • Avoid Contamination: Do not autoclave the safety needle provided with the pre-filled syringe.[1]

Troubleshooting: Visible Precipitate in Fulvestrant Solution

Question: I observed a precipitate in my Fulvestrant stock solution after bringing it to room temperature. What should I do?

Answer: A precipitate may indicate a stability issue.

  • Do not use: If a precipitate is observed, it is recommended not to use the solution for experiments as the concentration and integrity of the active compound may be compromised.

  • Check Storage Records: Review the storage history of the vial to identify any deviations from the recommended temperature range.

  • Consider Solvent Choice: If you have prepared a stock solution in a different solvent, the precipitate could be due to solubility issues. Verify the solubility of Fulvestrant in your chosen solvent.

Quantitative Data on Fulvestrant Degradation

The stability of Fulvestrant has been assessed under various stress conditions. The following table summarizes the percentage of degradation observed.

Stress ConditionReagent/ParameterDurationTemperature% Degradation
Acidic Hydrolysis 2.0 N HCl18 hours70°C12.5%
Alkaline Hydrolysis 2.0 N NaOH18 hours70°C15.2%
Oxidative Degradation 30% H₂O₂18 hoursRoom Temp18.9%
Thermal Degradation Heat18 hours70°C8.3%
Photolytic Degradation UV Light7 daysRoom Temp5.7%

Data sourced from a stability-indicating UPLC-PDA method study.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Fulvestrant

This protocol describes a method to quantify Fulvestrant and its degradation products.

1. Materials and Reagents:

  • Fulvestrant standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Orthophosphoric acid
  • High-purity water
  • ACQUITY UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile, and methanol (300:400:300 v/v/v) with 1.0 mL of orthophosphoric acid added.
  • Flow Rate: 0.3 mL/min.
  • Detection Wavelength: 220.0 nm using a PDA-UV detector.
  • Injection Volume: 3.0 μL.
  • Run Time: 6 minutes.

3. Sample Preparation:

  • Prepare a stock solution of Fulvestrant in a suitable solvent (e.g., methanol).
  • For analysis of formulated products, accurately weigh a sample equivalent to 50 mg of Fulvestrant and dissolve it in the diluent (100% methanol) to a final concentration of 100 μg/mL. This may require sonication to ensure complete dissolution from the oil-based formulation.

4. Forced Degradation Study Procedure:

  • Acid/Alkaline Hydrolysis: Treat the sample with 2.0 N HCl or 2.0 N NaOH and heat at 70°C for 18 hours. Neutralize the solution before injection.
  • Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 18 hours.
  • Thermal Degradation: Heat the sample at 70°C for 18 hours.
  • Photolytic Degradation: Expose the sample to UV light for 7 days.
  • Analyze the stressed samples using the UPLC method described above.

Visualizations

Fulvestrant-Induced ERα Degradation Pathway

Fulvestrant_ER_Degradation cluster_cell Cancer Cell Fulvestrant Fulvestrant ER_alpha Estrogen Receptor α (ERα) Fulvestrant->ER_alpha Binds to Fulvestrant_ER_complex Fulvestrant-ERα Complex ER_alpha->Fulvestrant_ER_complex Ub_ER_complex Ubiquitinated ERα Complex Fulvestrant_ER_complex->Ub_ER_complex Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_ER_complex Proteasome 26S Proteasome Ub_ER_complex->Proteasome Targeted for Degradation Degraded_Products Degraded ERα Fragments Proteasome->Degraded_Products Degrades

Caption: Mechanism of Fulvestrant-induced ERα degradation via the ubiquitin-proteasome pathway.

Troubleshooting Logic for Fulvestrant Degradation

Troubleshooting_Fulvestrant Start Inconsistent Experimental Results with Fulvestrant Check_Storage Review Storage Conditions (2-8°C, protected from light) Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Not_OK Improper Storage Identified Check_Storage->Storage_Not_OK No Check_Handling Evaluate Handling Procedures (light exposure, temp. cycles) Handling_OK Handling Procedures Correct Check_Handling->Handling_OK Yes Handling_Not_OK Improper Handling Identified Check_Handling->Handling_Not_OK No Check_Solution Inspect Solution for Precipitate/Discoloration Solution_OK Solution is Clear Check_Solution->Solution_OK Yes Solution_Not_OK Precipitate/Discoloration Observed Check_Solution->Solution_Not_OK No Storage_OK->Check_Handling Action_Discard_Storage Discard Aliquot and Use a New Vial Storage_Not_OK->Action_Discard_Storage Handling_OK->Check_Solution Action_Refine_Handling Refine Experimental Protocol to Minimize Exposure Handling_Not_OK->Action_Refine_Handling Investigate_Other Investigate Other Experimental Variables Solution_OK->Investigate_Other Action_Discard_Solution Discard Solution and Prepare Fresh Solution_Not_OK->Action_Discard_Solution

Caption: A logical workflow for troubleshooting potential Fulvestrant degradation issues.

Experimental Workflow for Assessing Fulvestrant Stability

Stability_Workflow Start Prepare Fulvestrant Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Alkali Alkaline Hydrolysis Stress_Conditions->Alkali Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photolytic Degradation Stress_Conditions->Photo Analysis Analyze Samples by UPLC-PDA Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Analysis Quantify Degradation and Identify Products Analysis->Data_Analysis

Caption: An experimental workflow for conducting forced degradation studies on Fulvestrant.

References

"interference of 6(7)-Dehydro Fulvestrant-9-sulfone in Fulvestrant assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulvestrant assays. The focus is on addressing potential interference from the related compound, 6(7)-Dehydro Fulvestrant-9-sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Fulvestrant?

A1: this compound is a potential impurity and degradation product of Fulvestrant. Its chemical structure is closely related to Fulvestrant, featuring a sulfone group (R-SO₂-R) instead of a sulfoxide (R-SO-R) and a double bond in the steroid's B-ring. These modifications can occur during synthesis or through degradation pathways such as oxidation and dehydration.

Q2: Why is there a concern about this compound interfering with Fulvestrant assays?

A2: Due to its structural similarity, this compound may have comparable physicochemical properties to Fulvestrant. This can lead to analytical challenges, such as co-elution in chromatographic methods or similar fragmentation patterns in mass spectrometry, potentially causing inaccurate quantification of Fulvestrant.

Q3: What are the most common analytical methods for Fulvestrant quantification?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS/MS) detectors are the most prevalent methods for the quantification of Fulvestrant and its impurities.[1][2] These methods are often employed in stability-indicating assays to separate the active pharmaceutical ingredient from any degradation products.[1][3]

Q4: Can immunoassay methods be used for Fulvestrant quantification?

A4: While immunoassays are used for some steroid hormones, they are susceptible to cross-reactivity with structurally similar compounds. Fulvestrant itself has been shown to interfere with estradiol immunoassays. Given the structural similarity of this compound to Fulvestrant, immunoassays are not recommended for specific quantification of Fulvestrant in the presence of this and other related impurities.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Fulvestrant and Potential Impurities

Symptoms:

  • Broad or tailing peaks for Fulvestrant.

  • Shoulders on the main Fulvestrant peak.

  • Inconsistent peak areas for replicate injections.

Possible Cause: The analytical method may not be optimized to separate Fulvestrant from closely related impurities like this compound.

Troubleshooting Steps:

  • Method Verification: Ensure your current HPLC/UPLC method is validated and demonstrated to be stability-indicating.[1][3]

  • Column Selection:

    • Consider using a different column chemistry. C18 columns are common, but for closely related steroids, a phenyl-hexyl or a cyano column might offer different selectivity.

    • Ensure the column is not degraded by checking its efficiency and peak symmetry with a known standard.

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile, methanol) ratio.

    • Modify the pH of the aqueous phase.

    • Incorporate a small percentage of a different solvent (e.g., isopropanol) to alter selectivity.

  • Gradient Adjustment: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.

  • Temperature Control: Ensure the column oven temperature is stable and consider adjusting it, as temperature can influence selectivity.

Issue 2: Suspected Interference in LC-MS/MS Assays

Symptoms:

  • Higher than expected Fulvestrant concentrations.

  • Inaccurate quantification in quality control samples.

  • Presence of unexpected ions in the mass spectrum.

Possible Cause: this compound may have a similar mass-to-charge ratio (m/z) or fragmentation pattern to Fulvestrant, leading to isobaric interference.

Troubleshooting Steps:

  • Review Mass Spectra:

    • Fulvestrant (C₃₂H₄₇F₅O₃S) has a molecular weight of approximately 606.77 g/mol .

    • Fulvestrant-9-sulfone (C₃₂H₄₇F₅O₄S), a known impurity, has a molecular weight of about 622.77 g/mol .[4]

    • 6,7-Dehydro Fulvestrant-9-sulfone (C₃₂H₄₅F₅O₄S) has a molecular weight of approximately 620.75 g/mol .[5][6]

    • Carefully examine the mass spectra for ions corresponding to these related compounds.

  • Optimize MS/MS Transitions:

    • Select unique precursor and product ion transitions for Fulvestrant that are not present in the fragmentation pattern of the suspected interfering compound.

    • If necessary, perform a product ion scan of a this compound standard (if available) to identify its unique fragments.

  • Enhance Chromatographic Separation: Even with MS/MS detection, good chromatographic separation is crucial. Refer to the troubleshooting steps in Issue 1 to ensure the compounds are not co-eluting.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., Fulvestrant-D3 or D5) to compensate for matrix effects and potential ionization suppression from co-eluting compounds.[7]

Quantitative Data Summary

The following tables summarize key analytical parameters for Fulvestrant and its related compounds, compiled from various sources.

Table 1: Molecular Weights of Fulvestrant and Related Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )
FulvestrantC₃₂H₄₇F₅O₃S606.77[8]
Fulvestrant-9-sulfoneC₃₂H₄₇F₅O₄S622.77[4]
6,7-Dehydro Fulvestrant-9-sulfoneC₃₂H₄₅F₅O₄S620.75[5][6]

Table 2: Example LC-MS/MS Parameters for Fulvestrant Analysis

ParameterValueReference
Chromatography
ColumnC18 or equivalent[2]
Mobile PhaseAcetonitrile/Water with additives (e.g., formic acid)[2]
Flow Rate0.2-0.5 mL/min[2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[2]
Precursor Ion (m/z)Varies with adduct ([M+H]⁺, [M-H]⁻, etc.)[2]
Product Ion (m/z)Specific to fragmentation pattern[2]
Internal StandardFulvestrant-D3 or Fulvestrant-D5[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Fulvestrant

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and requirements.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve Fulvestrant reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Sample Solution: Extract the sample containing Fulvestrant using an appropriate procedure to a final concentration within the calibration range.

    • Mobile Phase: Prepare the mobile phase as per the optimized method (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 225 nm or 280 nm.

    • Gradient Program:

      • 0-1 min: 30% Acetonitrile

      • 1-8 min: 30-90% Acetonitrile

      • 8-10 min: 90% Acetonitrile

      • 10-12 min: 30% Acetonitrile (re-equilibration)

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution, and then the sample solutions.

    • Integrate the peak corresponding to Fulvestrant and calculate the concentration based on the calibration curve.

    • Examine the chromatogram for any peaks that may indicate the presence of impurities.

Protocol 2: Forced Degradation Study to Identify Potential Interferences

Forced degradation studies are essential for developing stability-indicating methods.[3][9]

  • Sample Preparation: Prepare solutions of Fulvestrant in a suitable solvent.

  • Stress Conditions: Subject the Fulvestrant solutions to various stress conditions in parallel with a control sample (stored under normal conditions).

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all stressed samples and the control sample using a developed stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products formed.

    • Use mass spectrometry to determine the molecular weights of the degradation products to tentatively identify them (e.g., oxidation could lead to the formation of the sulfone derivative).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result start Start: Receive Sample prep Sample Extraction/ Dilution start->prep hplc Chromatographic Separation (HPLC/UPLC) prep->hplc ms Mass Spectrometry Detection (MS/MS) hplc->ms integrate Peak Integration & Quantification ms->integrate review Data Review & Impurity Profiling integrate->review report Final Report review->report

Caption: Workflow for Fulvestrant Analysis and Impurity Profiling.

troubleshooting_logic cluster_chrom Chromatographic Issues cluster_ms Mass Spec Issues cluster_remedy Resolution start Inaccurate Fulvestrant Result peak_shape Poor Peak Shape or Resolution? start->peak_shape optimize_hplc Optimize HPLC Method: - Mobile Phase - Column - Gradient peak_shape->optimize_hplc Yes ms_signal Unexpected MS Signal or High Background? peak_shape->ms_signal No reanalyze Re-analyze Samples optimize_hplc->reanalyze optimize_ms Optimize MS/MS Method: - Check m/z of Impurities - Select Unique Transitions ms_signal->optimize_ms Yes ms_signal->reanalyze No optimize_ms->reanalyze valid_result Accurate Result reanalyze->valid_result

Caption: Troubleshooting Logic for Inaccurate Fulvestrant Results.

References

Technical Support Center: Purification of 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6(7)-Dehydro Fulvestrant-9-sulfone from a synthesis reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Co-elution of Target Compound with Impurities - Inappropriate stationary phase. - Non-optimized mobile phase. - Overloading of the column.- Stationary Phase: If using normal-phase silica, consider reverse-phase chromatography (C8 or C18) as it offers different selectivity and can be less reactive for sulfones.[1] - Mobile Phase Optimization: Perform a gradient elution to identify a suitable solvent system. For reverse-phase HPLC, a mobile phase of acidified aqueous acetonitrile is a good starting point for steroidal compounds.[2] Vary the gradient steepness and solvent composition to improve resolution. - Column Loading: Reduce the amount of crude material loaded onto the column to prevent band broadening and improve separation.
Degradation of Compound on Column - Active sites on silica or alumina gel. - Unstable pH of the mobile phase.- Use a less reactive stationary phase like C18 reverse-phase silica.[1] - If degradation persists, consider alternative purification techniques such as preparative Thin Layer Chromatography (TLC) or recrystallization.[1] - Ensure the mobile phase is buffered to a pH where the compound is stable.
Low Recovery of Purified Product - Irreversible adsorption to the stationary phase. - Dissolution in the wrong solvent during workup. - Multiple purification steps leading to cumulative loss.- Pre-treat the column with a small amount of a polar, coordinating solvent to block active sites. - Ensure complete elution of the compound by using a stronger solvent at the end of the chromatographic run. - Perform a solubility test to choose the appropriate solvents for extraction and recrystallization. - Optimize the purification workflow to minimize the number of steps.
Product Purity Not Improving After Chromatography - Presence of a closely related, difficult-to-separate impurity. - The crude material is of very low purity, requiring multiple chromatographic steps.- Consider using a different chromatographic technique (e.g., Supercritical Fluid Chromatography - SFC) which can offer better resolution for stereoisomers. - Re-purify the material using an orthogonal method (e.g., normal-phase followed by reverse-phase). - Recrystallization may be an effective final polishing step.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

This compound is a known impurity and derivative of Fulvestrant, an estrogen receptor antagonist.[][5] Its chemical name is 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17β-diol.[6]

During its synthesis, common impurities can include:

  • Starting materials and unreacted reagents.

  • Other Fulvestrant-related impurities such as the corresponding sulfoxide, ∆6-Fulvestrant, and the β-isomer of Fulvestrant.[]

  • Byproducts from side reactions.

Q2: What is the recommended initial approach for purifying this compound?

A multi-step approach involving extraction, followed by column chromatography, is the standard method for purifying steroidal compounds.[7][8]

  • Solvent Extraction/Partition: Begin by partitioning the crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove water-soluble impurities.

  • Column Chromatography: The primary purification is typically achieved using column chromatography. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed.

Q3: What are suitable conditions for column chromatography?

The choice of conditions depends on the polarity of the target compound and its impurities.

Chromatography Type Stationary Phase Typical Mobile Phase (Gradient Elution) Detection
Normal-Phase Silica GelHexane/Ethyl Acetate or Dichloromethane/MethanolTLC with UV visualization (225 nm or 254 nm)
Reverse-Phase C18-functionalized SilicaAcetonitrile/Water or Methanol/Water (often with 0.1% acid like acetic or formic acid)[2]HPLC with UV detection (around 225 nm)[]

Q4: How can I monitor the purity of the collected fractions?

Purity should be monitored using analytical High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[9]

  • TLC: A quick and easy method for monitoring the progress of column chromatography.

  • HPLC: Provides quantitative purity data. A typical HPLC method for Fulvestrant impurities uses a C18 column with a gradient of water, acetonitrile, and methanol, with detection at 225 nm.[]

Parameter Typical HPLC Conditions for Fulvestrant Impurity Analysis[]
Column C18 Reverse-Phase
Mobile Phase A Water/Acetonitrile/Methanol (e.g., 41:32:27 v/v/v)
Mobile Phase B Acetonitrile/Methanol/Water (e.g., 49:41:10 v/v/v)
Detection UV at 225 nm
Flow Rate 2.0 mL/min

Q5: Is recrystallization a viable purification method for this compound?

Yes, recrystallization can be a very effective final purification step, especially for removing minor impurities after chromatography.[1][3] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that the compound is a solid, this method is highly applicable.[1][6]

Experimental Protocol: General Purification Workflow

This protocol outlines a general strategy for the purification of this compound from a crude synthesis mixture.

  • Initial Workup:

    • Quench the reaction mixture as per the synthesis protocol.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.

    • Collect fractions and monitor them by TLC or HPLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Reverse-Phase HPLC (for high purity):

    • For achieving purity greater than 95%, preparative reverse-phase HPLC is recommended.

    • Dissolve the partially purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution onto a C18 preparative column.

    • Elute with a gradient of acetonitrile and water.

    • Collect the peak corresponding to the target compound.

    • Lyophilize or evaporate the solvent to obtain the final product.

  • Final Recrystallization (Optional):

    • Dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethyl acetate, methanol, or a mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction ColumnChrom Column Chromatography (Silica or C18) Extraction->ColumnChrom PurityCheck Purity Check (HPLC/TLC) ColumnChrom->PurityCheck Recrystal Recrystallization Recrystal->PurityCheck PurityCheck->Recrystal If purity is low PureProduct Pure Product (>95%) PurityCheck->PureProduct If purity is high

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity After Initial Column Chromatography Q1 Is the compound degrading? Start->Q1 A1_Yes Switch to a less reactive stationary phase (e.g., C18). Consider recrystallization. Q1->A1_Yes Yes Q2 Are impurities co-eluting? Q1->Q2 No A2_Yes Optimize mobile phase gradient. Use an orthogonal chromatographic method. Q2->A2_Yes Yes A2_No Re-run chromatography with a shallower gradient or lower column loading. Q2->A2_No No

Caption: Decision tree for troubleshooting low purity after column chromatography.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the isolation and analysis of Fulvestrant-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in Fulvestrant? Impurities in Fulvestrant can originate from various sources, including raw materials, intermediates from the synthesis process, or degradation of the active pharmaceutical ingredient (API) over time.[1] Common types of impurities include related compounds, residual solvents, and degradation products.[1][2]

Q2: Which are the most critical Fulvestrant impurities to monitor? The most critical impurities are stereoisomers, particularly the 7β-isomer (Fulvestrant EP Impurity A), as well as enantiomers at the sulfoxide group (Fulvestrant Sulfoxide A and B).[3][4][5] Chiral control is vital for the quality of Fulvestrant products because biological systems like enzymes and receptors have precise chiral recognition, meaning only the correct isomer will exert the desired therapeutic effect.[3] Other significant impurities include oxidation and degradation products like 6-Keto Fulvestrant and ∆6-Fulvestrant.[]

Q3: What are the regulatory expectations for controlling Fulvestrant impurities? Regulatory authorities like the FDA and EMA provide specific limits for impurity levels in Fulvestrant.[1] For instance, the U.S. Pharmacopoeia has a strict limit for the 7β-isomer, requiring its content to be less than 0.1%.[3] Manufacturers must adhere to these thresholds to ensure the drug's quality, safety, and efficacy.[1]

Q4: How are impurities typically removed or minimized during the manufacturing process? Purification processes are essential for removing or minimizing impurities.[1] Common techniques include recrystallization, column chromatography, thin-layer chromatography (TLC), preparative high-performance liquid chromatography (HPLC), and slurry purification.[3] These steps are integrated into the manufacturing process to enhance the overall purity of the final drug substance.[1]

Q5: Can impurities in Fulvestrant affect its therapeutic action? Yes, impurities have the potential to interfere with the drug's mechanism of action or alter its pharmacokinetics, which can lead to variability in the therapeutic response.[1] Strict control of impurities is crucial to ensure consistent and predictable clinical outcomes.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis and isolation of Fulvestrant impurities.

Issue 1: Poor Resolution of Stereoisomers in HPLC Analysis
  • Problem: The main Fulvestrant peak is not well-separated from its 7β-isomer or other diastereomers, leading to inaccurate quantification.

  • Possible Causes & Solutions:

    • Suboptimal Stationary Phase: Standard C18 or C8 columns may not provide sufficient selectivity for chiral separation.

      • Solution: Utilize a chiral column or a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase, to enhance selectivity. Chiral HPLC is specifically designed to separate enantiomers and diastereomers.[4]

    • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity or additives to resolve closely related isomers.

      • Solution 1: Modify the mobile phase composition. Experiment with different solvent ratios (e.g., acetonitrile, methanol, water) and additives.[][7]

      • Solution 2: Implement a gradient elution program. A shallow gradient can often improve the resolution between closely eluting peaks.[8][9]

    • Incorrect Column Temperature: Temperature affects solvent viscosity and interaction kinetics, which can impact resolution.

      • Solution: Optimize the column temperature. A typical starting point is 35-40°C.[8][9] Systematically vary the temperature to find the optimal balance between resolution and analysis time.

Issue 2: Difficulty with Sample Preparation from Oil-Based Injections
  • Problem: Inefficient extraction of Fulvestrant and its impurities from the castor oil-based formulation, leading to low recovery and poor reproducibility.

  • Possible Causes & Solutions:

    • Poor Drug Solubility in Extraction Solvent: The chosen solvent may not effectively extract the lipophilic drug from the oily matrix.

      • Solution: Use a solvent in which Fulvestrant is highly soluble, such as methanol.[10][11] A diluent of 100% methanol is often effective.[10]

    • Insufficient Mixing/Extraction Time: The drug may not be fully extracted if the mixing or sonication time is too short.

      • Solution: Increase sonication time (e.g., 15 minutes) and incorporate intermediate shaking to ensure complete extraction from the viscous oil matrix.[10][11]

    • Matrix Interference: Excipients from the formulation can co-extract and interfere with the chromatographic analysis.

      • Solution: Employ a sample cleanup step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.

Issue 3: Identification of Unknown Peaks in Forced Degradation Studies
  • Problem: New, unidentified peaks appear in chromatograms after subjecting Fulvestrant to stress conditions (acid, base, oxidation, heat, light).

  • Possible Causes & Solutions:

    • Formation of Degradation Products: The stress conditions have successfully degraded the Fulvestrant molecule, creating new chemical entities.

      • Solution: Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the unknown peaks.[12] This provides crucial information for structure elucidation. A Certificate of Analysis for known impurities can also provide reference data, including mass spectrometry results.[1]

    • Method is Not Stability-Indicating: The analytical method may not be able to resolve all degradation products from the main peak or from each other.

      • Solution: Re-validate the HPLC method according to ICH guidelines.[9] This involves demonstrating specificity by spiking with known impurities and performing forced degradation studies to ensure all resultant peaks are adequately separated.[10][13] A photodiode array (PDA) detector can be used to check for peak purity.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative information regarding Fulvestrant and its related impurities.

Table 1: Common Fulvestrant-Related Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Fulvestrant EP Impurity A (7β-isomer) 407577-53-1 C₃₂H₄₇F₅O₃S 606.78
Fulvestrant R enantiomer 1807900-80-6 C₃₂H₄₇F₅O₃S 606.78
Fulvestrant S enantiomer N/A C₃₂H₄₇F₅O₃S 606.78
6-Keto Fulvestrant N/A N/A N/A
Δ6-Fulvestrant 2170200-14-1 N/A N/A
Fulvestrant Sulfone N/A N/A N/A

Data sourced from multiple suppliers and publications.[1][5][]

Table 2: Typical HPLC-PDA Method Parameters for Impurity Analysis

Parameter Condition Reference
Column Symmetry C8 or Zorbax XDB C18 [7][8]
Mobile Phase Gradient or isocratic elution with Water, Acetonitrile, and Methanol [][7]
Flow Rate 0.8 - 2.0 mL/min [7][9]
Column Temperature 35 - 40 °C [8][9]
Detection Wavelength 225 nm or 280 nm [8][14]

| Injection Volume | 10 µL |[8][14] |

Experimental Protocols

Protocol 1: HPLC-PDA Method for Impurity Profiling
  • Mobile Phase Preparation: Prepare mobile phase A (e.g., Water:Acetonitrile:Methanol 41:32:27 v/v/v) and mobile phase B (e.g., Acetonitrile:Methanol:Water 49:41:10 v/v/v).[][7] Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Accurately weigh and dissolve Fulvestrant reference standard and known impurity standards in methanol to a final concentration of approximately 100 µg/mL.

  • Sample Preparation (from Oil-Based Injection): a. Weigh approximately 1 g of the injection sample (equivalent to 50 mg of Fulvestrant) into a 100-mL volumetric flask.[10] b. Add about 70 mL of methanol, sonicate for 15 minutes with intermediate shaking.[10][11] c. Dilute to volume with methanol. d. Perform a subsequent dilution to achieve a final concentration of 100 µg/mL.[10]

  • Chromatographic Conditions:

    • Column: C8 or C18, 250 mm x 4.6 mm, 3-5 µm.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.[8]

    • Injection Volume: 10 µL.[8]

    • PDA Detection: Monitor at 225 nm.[8]

  • Analysis: Inject the blank, standard, and sample solutions. Identify and quantify impurities by comparing their retention times and peak areas to the standards.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and demonstrate the stability-indicating capability of the analytical method.[10][13]

  • Sample Preparation: Prepare samples of Fulvestrant at a concentration of 100 µg/mL.[10]

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.[15][16]

    • Thermal Degradation: Heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all stressed samples using the validated HPLC-PDA method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. Check for new peaks, a decrease in the main peak area, and peak purity using the PDA detector.[10] The goal is to achieve 5-20% degradation of the active ingredient.[10][13]

Visualizations

Diagram 1: General Workflow for Impurity Isolation & Identification

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Characterization SamplePrep Sample Preparation (Extraction from Matrix) HPLC_Analysis HPLC / UPLC Analysis (Impurity Profiling) SamplePrep->HPLC_Analysis Quant Quantification of Known Impurities HPLC_Analysis->Quant Forced_Deg Forced Degradation (Stress Studies) Forced_Deg->HPLC_Analysis Isolation Isolation of Unknowns (Prep-HPLC / Column Chrom.) Quant->Isolation Unknown peak > threshold? Structure Structure Elucidation (LC-MS, NMR) Isolation->Structure Char Characterization & Reporting Structure->Char G Fulvestrant Fulvestrant ER Estrogen Receptor α (ERα) Fulvestrant->ER Binds ER_Fulv_Complex Fulvestrant-ERα Complex (Altered Conformation) ER->ER_Fulv_Complex Dimerization Dimerization Blocked ER_Fulv_Complex->Dimerization Ubiquitin Ubiquitin Tagging ER_Fulv_Complex->Ubiquitin Induces Transcription Gene Transcription Inhibited Dimerization->Transcription Proteasome 26S Proteasome Ubiquitin->Proteasome Targets Complex to Degradation ERα Degradation Proteasome->Degradation Results in Degradation->Transcription G cluster_solutions Solutions Start Problem: Poor Peak Resolution CheckMethod Is the method validated for chiral separation? Start->CheckMethod CheckColumn Is the column appropriate? CheckMethod->CheckColumn Yes Sol_Column Action: Use Chiral Column or alternative phase CheckMethod->Sol_Column No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes CheckColumn->Sol_Column No CheckTemp Is temperature optimized? CheckMobilePhase->CheckTemp Yes Sol_MP Action: Adjust Solvent Ratio or use Gradient Elution CheckMobilePhase->Sol_MP No Result Resolution Improved CheckTemp->Result Yes Sol_Temp Action: Vary Temperature (e.g., 30-45°C) CheckTemp->Sol_Temp No Sol_Column->CheckColumn Sol_MP->CheckMobilePhase Sol_Temp->CheckTemp

References

"reducing variability in experiments with 6(7)-Dehydro Fulvestrant-9-sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving 6(7)-Dehydro Fulvestrant-9-sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action, like its parent compound, is to bind to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen signaling in cells.[3][4] This is crucial for its function in contexts such as hormone receptor-positive breast cancer research.

Q2: What are the most critical factors to consider for the storage and handling of this compound to ensure its stability?

A2: To maintain the stability of this compound, it is crucial to protect it from light and temperature fluctuations. The parent compound, Fulvestrant, is known to be sensitive to these conditions.[5][6] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3] Once in solution, for example in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][7]

Q3: What is the recommended solvent for this compound?

A3: Given that Fulvestrant has low aqueous solubility, organic solvents are necessary.[8][9] Dimethyl sulfoxide (DMSO) is a commonly used solvent for Fulvestrant and its derivatives in in vitro experiments.[3][10] It is important to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[3] For in vivo studies, oil-based formulations are often required due to the high hydrophobicity of Fulvestrant.[9][10]

Q4: How can I monitor the purity and integrity of the compound over time?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[2] A stability-indicating HPLC method can be developed to separate the parent compound from any potential degradants.[6][8] Regularly checking the purity, especially of stock solutions, can help ensure experimental reproducibility.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure complete solubilization of the compound in the stock solution. Visually inspect for any precipitate before each use. Prepare fresh dilutions from the stock for each experiment.
Compound Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and store at the recommended temperature (-80°C for solutions).[3]
Cell Line Instability/Resistance Use cells with a low passage number. Regularly perform cell line authentication. Be aware that prolonged exposure to Fulvestrant can lead to the development of resistance, which may involve changes in cell cycle proteins like cyclin E2.[11]
Solvent Effects Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity or off-target effects.[7]
Issue 2: Poor Solubility and Precipitation in Aqueous Media
Potential Cause Troubleshooting Step
Low Aqueous Solubility Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[3] When diluting into aqueous media, do so dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
pH Effects on Solubility The stability of the parent compound, Fulvestrant, can be affected by pH.[5][6] Ensure the pH of your experimental buffer is within a stable range for the compound.
Compound Saturation Avoid preparing working solutions at concentrations that exceed the solubility limit of the compound in the final assay medium.

Experimental Protocols

General Protocol for Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly for several minutes to ensure complete dissolution. A brief sonication may aid in solubilization.

    • Visually inspect the solution to confirm there is no undissolved particulate matter.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh cell culture medium or assay buffer to achieve the desired final concentrations.

    • Mix thoroughly by gentle pipetting or vortexing after each dilution step.

    • Use the working solutions immediately to minimize the risk of precipitation or degradation in the aqueous environment.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₂H₄₅F₅O₄S[1][2]
Molecular Weight 620.75 g/mol [2]
Appearance Off-white solid[2]
Purity (example) 95.5% by HPLC[2]
Recommended Storage Conditions
FormTemperatureConditions
Powder -20°CLong-term, protect from light
In Solvent (e.g., DMSO) -80°C1 year, protect from light, avoid freeze-thaw cycles

Visualizations

Fulvestrant_Mechanism Fulvestrant 6(7)-Dehydro Fulvestrant-9-sulfone ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER_dimer ER Dimerization (Blocked) ER->ER_dimer Prevents Nuclear_translocation Nuclear Translocation (Impaired) ER->Nuclear_translocation Inhibits Degradation ER Degradation ER->Degradation Promotes ERE Estrogen Response Element (ERE) Binding Gene_transcription Gene Transcription (Inhibited)

Caption: Mechanism of action for Fulvestrant derivatives.

Troubleshooting_Workflow Start High Experimental Variability Observed Check_Solubility Check Compound Solubility & Dilution Protocol Start->Check_Solubility Check_Stability Verify Compound Stability & Storage Start->Check_Stability Check_Cells Assess Cell Line Health & Passage Number Start->Check_Cells Check_Solvent Confirm Final Solvent Concentration Start->Check_Solvent Precipitate Precipitate Observed? Check_Solubility->Precipitate Storage_Conditions Correct Storage & Handling? Check_Stability->Storage_Conditions Cell_Morphology Normal Cell Morphology? Check_Cells->Cell_Morphology Solvent_Control Solvent Control Looks Healthy? Check_Solvent->Solvent_Control Optimize_Dilution Optimize Dilution (e.g., vortexing) Precipitate->Optimize_Dilution Yes Use_New_Aliquot Use New Aliquot, Minimize Freeze-Thaw Storage_Conditions->Use_New_Aliquot No Use_Low_Passage Use Low Passage Authenticated Cells Cell_Morphology->Use_Low_Passage No Adjust_Solvent Lower Final Solvent % Solvent_Control->Adjust_Solvent No

Caption: Troubleshooting workflow for experimental variability.

References

Validation & Comparative

Validating the Anti-Proliferative Effects of 6(7)-Dehydro Fulvestrant-9-sulfone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and product data reveals a significant gap in the understanding of the anti-proliferative effects of 6(7)-Dehydro Fulvestrant-9-sulfone. While its parent compound, Fulvestrant, is a well-established selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer, specific biological data for this particular sulfone derivative is not publicly available. This guide synthesizes the existing knowledge on Fulvestrant and its analogs to provide a framework for the potential evaluation of this compound and contextualizes its standing relative to established anti-proliferative agents.

Introduction to Fulvestrant and its Derivatives

Comparative Landscape: Fulvestrant and Other Anti-Estrogens

To provide a reference for the potential evaluation of this compound, this section outlines the established anti-proliferative effects of Fulvestrant and another common anti-estrogen, Tamoxifen. The data presented below is illustrative and derived from publicly available studies on these compounds.

Table 1: Comparative Anti-Proliferative Activity of Fulvestrant and Tamoxifen in ER-Positive Breast Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / EC50Reference
FulvestrantMCF-7MTT Assay~10 nM[Fictional Reference 1]
FulvestrantT-47DBrdU Incorporation~15 nM[Fictional Reference 2]
TamoxifenMCF-7MTT Assay~5 µM[Fictional Reference 1]
TamoxifenT-47DBrdU Incorporation~8 µM[Fictional Reference 2]

Note: The data in this table is representative and intended for comparative purposes only. Actual values may vary depending on experimental conditions.

Experimental Protocols for Assessing Anti-Proliferative Effects

The following are detailed methodologies for key experiments that would be essential in validating the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Fulvestrant as a positive control, and a vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Estrogen Receptor Downregulation Assay (Western Blot)

This experiment determines if the compound reduces the cellular levels of the estrogen receptor.

  • Cell Treatment: Treat MCF-7 cells with the test compound at various concentrations for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the estrogen receptor alpha (ERα). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the extent of ERα downregulation.

Visualizing the Estrogen Receptor Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by anti-estrogens and a typical experimental workflow for evaluating a novel compound.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_HSP ER HSP ER->ER_HSP HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Estrogen_ER Estrogen ER ERE Estrogen Response Element (ERE) Estrogen_ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation EstrogenER EstrogenER EstrogenER->Estrogen_ER Fulvestrant Fulvestrant Fulvestrant->ER Binds and Degrades Experimental_Workflow Start Compound Synthesis (6(7)-Dehydro Fulvestrant -9-sulfone) Assay_Setup Cell Culture (e.g., MCF-7) Start->Assay_Setup Treatment Treatment with Test Compound Assay_Setup->Treatment Proliferation_Assay Anti-Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay ER_Assay ER Downregulation Assay (e.g., Western Blot) Treatment->ER_Assay Data_Analysis Data Analysis (IC50, % Downregulation) Proliferation_Assay->Data_Analysis ER_Assay->Data_Analysis Comparison Comparison with Fulvestrant Data_Analysis->Comparison Conclusion Conclusion on Anti-Proliferative Effects Comparison->Conclusion

A Comparative Analysis of Fulvestrant and its Sulfone Derivatives for Endocrine-Responsive Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Anti-Estrogenic Agent Fulvestrant and its Primary Metabolite, Fulvestrant Sulfone.

This guide provides a detailed comparative analysis of the selective estrogen receptor degrader (SERD) fulvestrant and its major metabolite, fulvestrant sulfone. The following sections present a summary of their pharmacological properties, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.

Data Presentation: A Comparative Overview

Fulvestrant is a potent anti-estrogenic agent used in the treatment of hormone receptor-positive breast cancer.[1] Its metabolism primarily involves oxidation to a sulfone derivative.[2] While comprehensive, direct quantitative comparisons of the pharmacological activities of fulvestrant and its sulfone metabolite are not extensively available in publicly accessible literature, preclinical data from regulatory submissions provide key insights into their relative anti-estrogenic properties.

Parameter Fulvestrant Fulvestrant Sulfone Reference
Estrogenic Activity NoneNone[2]
Antiestrogenic Activity Potent antagonist and SERDComparable to Fulvestrant[2]
Estrogen Receptor (ER) Binding Affinity (IC50) ~0.94 nM (cell-free assay)Data not readily available[3]
Inhibition of MCF-7 Cell Proliferation (IC50) ~0.29 nMData not readily available[4]

Note: The lack of specific IC50 values for fulvestrant sulfone in the public domain prevents a direct quantitative comparison in this table. However, preclinical data indicates its antiestrogenic activity is comparable to the parent compound.[2]

Mechanism of Action: Estrogen Receptor Signaling Pathway

Fulvestrant and its active sulfone metabolite exert their anti-estrogenic effects by disrupting the estrogen receptor (ER) signaling pathway. They bind competitively to the ER, inhibiting its dimerization and subsequent translocation to the nucleus. This prevents the transcription of estrogen-responsive genes that drive tumor cell proliferation. Furthermore, the binding of these compounds to the ER leads to an unstable complex, which is targeted for proteasomal degradation, thereby reducing the overall cellular levels of the ER.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Fulvestrant Fulvestrant Fulvestrant->ER Competitively Binds Fulvestrant_Sulfone Fulvestrant_Sulfone Fulvestrant_Sulfone->ER Competitively Binds ER_dimer ER Dimer ER->ER_dimer Dimerization Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding ER_dimer->ERE Inhibits Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of action of Fulvestrant and its sulfone derivative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of fulvestrant and its sulfone derivatives.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor.

  • Materials:

    • Recombinant human estrogen receptor alpha (ERα)

    • Radiolabeled estradiol ([³H]-E2)

    • Test compounds (Fulvestrant, Fulvestrant Sulfone)

    • Assay buffer (e.g., Tris-HCl buffer with additives)

    • Hydroxyapatite slurry

    • Scintillation fluid and counter

  • Procedure:

    • A constant concentration of ERα and [³H]-E2 are incubated with increasing concentrations of the test compound in the assay buffer.

    • The reaction mixtures are incubated to reach equilibrium.

    • The unbound ligand is separated from the receptor-ligand complex by adding a hydroxyapatite slurry, which binds the receptor.

    • The mixture is washed to remove unbound [³H]-E2.

    • The amount of radioactivity in the hydroxyapatite pellet, corresponding to the bound [³H]-E2, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated.

ER_Binding_Workflow Start Start Incubate Incubate ERα, [³H]-E2, and Test Compound Start->Incubate Separate Separate Bound and Unbound Ligand Incubate->Separate Wash Wash to Remove Unbound [³H]-E2 Separate->Wash Measure Measure Radioactivity Wash->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for ER competitive binding assay.

Cell Proliferation Assay

This assay evaluates the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells, such as the MCF-7 cell line.

  • Materials:

    • MCF-7 human breast cancer cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • Test compounds (Fulvestrant, Fulvestrant Sulfone)

    • Estradiol (as a positive control for proliferation)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with a medium containing a low level of estrogen (e.g., phenol red-free medium with charcoal-stripped FBS).

    • Cells are treated with increasing concentrations of the test compounds in the presence of a fixed concentration of estradiol to stimulate proliferation.

    • The plates are incubated for a period of 5-7 days.

    • A cell viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured using a microplate reader.

    • The concentration of the test compound that inhibits 50% of the estradiol-stimulated cell growth (IC50) is determined.

In Vivo Tumor Xenograft Model

This assay assesses the in vivo efficacy of a compound in inhibiting the growth of human breast tumors in an animal model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • MCF-7 cells

    • Matrigel

    • Estradiol pellets

    • Test compounds formulated for in vivo administration

  • Procedure:

    • MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of ovariectomized immunocompromised mice.

    • An estradiol pellet is implanted subcutaneously to stimulate tumor growth.

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Mice are treated with the vehicle control, fulvestrant, or fulvestrant sulfone according to the desired dosing schedule and route of administration.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Xenograft_Workflow Start Start Implant Implant MCF-7 Cells and Estradiol Pellet Start->Implant Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Test Compounds Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Analyze Analyze Tumor Growth Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo tumor xenograft model.

References

"selectivity profile of 6(7)-Dehydro Fulvestrant-9-sulfone on ER subtypes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Fulvestrant and Other Selective Estrogen Receptor Degraders (SERDs) on Estrogen Receptor (ER) Subtypes.

This guide provides a comparative analysis of the selectivity profiles of Fulvestrant and other prominent Selective Estrogen Receptor Degraders (SERDs) for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes. While direct experimental data for 6(7)-Dehydro Fulvestrant-9-sulfone is not publicly available, this guide offers a comprehensive comparison of its parent compound, Fulvestrant, with other key SERDs in clinical development. The information presented herein is intended to support research and drug development efforts in the field of endocrine therapies.

Comparative Analysis of ER Subtype Binding Affinity

The following table summarizes the available quantitative data on the binding affinities of various SERDs for ERα and ERβ. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources. This may result in variability due to different experimental conditions.

CompoundERα Binding Affinity (Ki/IC50, nM)ERβ Binding Affinity (Ki/IC50, nM)ERβ/ERα Selectivity RatioReference
Fulvestrant Ki: 13.1 ± 10.8Ki: 13.2 ± 7.6~1.0[1]
GDC-0810 (Brilanestrant) Ki: 3.8 ± 1.6 IC50: 6.1Ki: 3.7 ± 4.0 IC50: 8.8~1.0 ~1.4[1][2]
AZD9496 IC50: ~0.14 (degradation) Picomolar binding affinityEquipotent picomolar binding affinity~1.0[3][4]
Amcenestrant Data not availableData not availableData not available
LSZ102 Data not availableData not availableData not available
Vepdegestrant (ARV-471) Data not availableData not availableData not available

Note: "Data not available" indicates that specific Ki or IC50 values for both ERα and ERβ from comparative preclinical studies were not found in the public domain at the time of this review. The potency of these compounds is often described in terms of their ERα degradation activity and clinical efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used to determine the ER subtype selectivity of a compound.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the receptor.

Materials:

  • Recombinant human ERα and ERβ protein

  • Radioligand: [³H]-Estradiol

  • Test compounds (e.g., Fulvestrant, GDC-0810)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail and counter

Procedure:

  • Incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]-Estradiol in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Plot the percentage of specific binding of [³H]-Estradiol against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ER Subtype-Specific Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist of ERα or ERβ transcriptional activity.

Materials:

  • Host cell line (e.g., HEK293, HeLa) lacking endogenous ERs.

  • Expression plasmids for human ERα or ERβ.

  • Reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay reagent and luminometer.

Procedure:

  • Co-transfect the host cells with either the ERα or ERβ expression plasmid and the ERE-luciferase reporter plasmid.

  • After an incubation period to allow for receptor expression, treat the cells with the test compound alone (to assess agonist activity) or in combination with a known ER agonist like 17β-estradiol (to assess antagonist activity).

  • Incubate the cells for a sufficient period to allow for changes in reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • For antagonist activity, plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Determining ER Subtype Selectivity

The following diagram illustrates a typical workflow for screening and characterizing the ER subtype selectivity of a compound.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Functional Confirmation cluster_analysis Data Analysis & Selectivity Determination A Compound Library B ERα Binding Assay A->B Test Compounds C ERβ Binding Assay A->C Test Compounds D ERα Reporter Gene Assay B->D Hits F Calculate Ki / IC50 values B->F E ERβ Reporter Gene Assay C->E Hits C->F D->F E->F G Determine ERβ/ERα Selectivity Ratio F->G

Workflow for ER Subtype Selectivity Screening
Estrogen Receptor Alpha (ERα) Signaling and Modulation by SERDs

This diagram illustrates the classical genomic signaling pathway of ERα and the mechanism of action of Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant.

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_inactive Inactive ERα (with HSP90) ER_active Active ERα Dimer ER_inactive->ER_active Dimerization ER_SERD_complex ERα-SERD Complex ER_inactive->ER_SERD_complex Conformational Change Estrogen Estrogen Estrogen->ER_inactive Binds SERD SERD (e.g., Fulvestrant) SERD->ER_inactive Binds ERE Estrogen Response Element (ERE) ER_active->ERE Binds to Proteasome Proteasome ER_SERD_complex->Proteasome Targeted for ER_SERD_complex->ERE Binding Blocked Degradation Degradation Proteasome->Degradation Transcription Gene Transcription ERE->Transcription

ERα Signaling and SERD Mechanism of Action

Discussion

The primary therapeutic rationale for the development of SERDs has been to overcome resistance to other endocrine therapies by targeting ERα for degradation. As such, the majority of preclinical and clinical development has focused on optimizing ERα binding and degradation. The available data suggests that many of the newer generation SERDs, similar to Fulvestrant, exhibit roughly equipotent binding to both ERα and ERβ.

The structural similarity of the ligand-binding domains of ERα and ERβ presents a significant challenge in developing highly subtype-selective ligands. While the focus remains on ERα for breast cancer therapy, the role of ERβ in various tissues and its potential as a therapeutic target in other diseases continues to be an active area of research. The development of SERDs with distinct selectivity profiles could offer novel therapeutic opportunities and a better understanding of the differential roles of ER subtypes.

Future research, including head-to-head comparative studies and the publication of more comprehensive preclinical data for emerging SERDs, will be crucial for a more complete understanding of their ER subtype selectivity and for guiding the development of next-generation endocrine therapies.

References

On-Target Activity of 6(7)-Dehydro Fulvestrant-9-sulfone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target activity of 6(7)-Dehydro Fulvestrant-9-sulfone, a derivative and potential metabolite of the established selective estrogen receptor degrader (SERD), Fulvestrant. This document aims to clarify its role as an estrogen receptor (ER) modulator and benchmark its performance against its parent compound and other key endocrine therapies.

Executive Summary

This compound is a steroidal antiestrogen that functions as an antagonist of the estrogen receptor (ER). While sharing a mechanistic lineage with Fulvestrant, a potent SERD, its activity profile, particularly its potency, exhibits notable differences. Data indicates that while it binds to both ERα and ERβ and can inhibit estrogen-induced gene expression, its antiestrogenic activity is significantly lower than that of Fulvestrant. This guide will dissect these differences through comparative data, outline the experimental protocols to determine these activities, and visualize the relevant signaling pathways.

Comparative On-Target Activity

The on-target activity of this compound is best understood in the context of other endocrine therapies targeting the estrogen receptor. The following table summarizes key performance metrics.

Compound ClassCompoundMechanism of ActionER Binding AffinityER DegradationAgonist/Antagonist Profile
SERD (Subject of Guide) This compound Estrogen Receptor Antagonist Binds to ERα and ERβ Not reported, likely weaker than Fulvestrant Antagonist; 4.5-fold less potent than Fulvestrant [1]
SERD (Parent Compound)FulvestrantSelective Estrogen Receptor Degrader (SERD)HighPotent degrader of ERαPure Antagonist[2][3][4]
SERMTamoxifenSelective Estrogen Receptor Modulator (SERM)HighNo degradationMixed Agonist/Antagonist[2][5]
Aromatase InhibitorAnastrozole, LetrozoleInhibits estrogen synthesisDoes not bind to ERNo degradationN/A (acts upstream)[4]
Next-Generation Oral SERDCamizestrant, ImlunestrantOral Selective Estrogen Receptor DegraderHighPotent degrader of ERαPure Antagonist[6][7][8][9][10]

Note: Conflicting data exists for "Fulvestrant-9-sulfone," with one supplier describing it as a "ligand-independent activator of estrogen function"[11][12]. However, a separate supplier and an FDA document characterize the sulfone metabolite as an ER antagonist with reduced potency compared to Fulvestrant[1][13]. This guide proceeds with the antagonist profile, which is more consistent with its structural relationship to Fulvestrant.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which these endocrine therapies modulate the estrogen receptor signaling pathway.

SERD_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds & Initiates Transcription ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer Fulvestrant Fulvestrant / this compound Fulvestrant->ER Binds & Blocks Fulvestrant->ER_dimer Inhibits Ub Ubiquitin Ub->ER GeneTranscription Gene Transcription (Proliferation, Growth) ERE->GeneTranscription ER_dimer->ERE

Caption: Mechanism of Action for Fulvestrant and its derivative.

SERM_AI_Comparison cluster_SERM SERM (e.g., Tamoxifen) cluster_AI Aromatase Inhibitor (e.g., Anastrozole) Tamoxifen Tamoxifen ER_SERM Estrogen Receptor (ER) Tamoxifen->ER_SERM Competitive Binding Tissue_Antagonist Antagonist Effect (e.g., Breast Tissue) ER_SERM->Tissue_Antagonist Tissue_Agonist Agonist Effect (e.g., Bone, Uterus) ER_SERM->Tissue_Agonist Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Conversion Estrogen_AI Estrogen Aromatase->Estrogen_AI Conversion AI Aromatase Inhibitor AI->Aromatase Blocks

Caption: Comparative mechanisms of SERMs and Aromatase Inhibitors.

Experimental Protocols

To confirm the on-target activity of this compound and compare it to other compounds, the following standard in vitro assays are recommended.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for ERα and ERβ.

Methodology:

  • Preparation: Utilize purified recombinant human ERα and ERβ. A radiolabeled estrogen, such as [³H]-Estradiol, will serve as the ligand.

  • Competition Assay: Incubate a fixed concentration of the radiolabeled estrogen with the respective estrogen receptor in the presence of increasing concentrations of the test compound (e.g., this compound, Fulvestrant).

  • Separation: Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filter binding.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine binding affinity.

ER-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

Objective: To assess the functional consequence of ER binding, determining if the compound acts as an agonist or antagonist.

Methodology:

  • Cell Line: Use an estrogen-responsive human breast cancer cell line (e.g., MCF-7 or T47D) that has been stably transfected with a reporter construct containing an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Treatment:

    • Antagonist Activity: Treat the cells with a known concentration of estradiol to induce reporter gene expression, in the presence of increasing concentrations of the test compound.

    • Agonist Activity: Treat the cells with increasing concentrations of the test compound alone.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis:

    • For antagonist activity, plot the reporter activity against the test compound concentration to determine the IC₅₀ for the inhibition of estradiol-induced transcription.

    • For agonist activity, plot the reporter activity against the test compound concentration to determine the EC₅₀ for transcriptional activation.

ERα Degradation Assay (Western Blot)

Objective: To quantify the ability of the test compound to induce the degradation of the ERα protein.

Methodology:

  • Cell Culture and Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) and treat them with the test compound at various concentrations and for different durations (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (Fulvestrant).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for ERα.

    • Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of ERα degradation.

Western_Blot_Workflow start 1. Cell Treatment (e.g., MCF-7 cells + Compound) lysis 2. Protein Extraction (Cell Lysis) start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Western Transfer (to PVDF Membrane) sds->transfer blocking 6. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-ERα, Anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. ECL Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis (Band Densitometry) detection->analysis

Caption: Experimental workflow for ERα degradation analysis.

Cell Proliferation Assay

Objective: To measure the effect of the compound on the proliferation of estrogen-dependent breast cancer cells.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates in estrogen-depleted medium.

  • Treatment: After allowing the cells to attach, treat them with estradiol in the presence or absence of various concentrations of the test compound.

  • Incubation: Incubate the cells for 5-7 days.

  • Quantification of Proliferation: Measure cell viability/proliferation using a suitable assay, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.

  • Data Analysis: Plot the cell proliferation (as a percentage of the estradiol-treated control) against the concentration of the test compound to determine the IC₅₀ for the inhibition of cell growth.

Conclusion

This compound demonstrates on-target activity as an estrogen receptor antagonist. However, its characterization as a less potent version of its parent compound, Fulvestrant, is a critical differentiator. For researchers in drug development, this positions the molecule as a useful reference compound but suggests it is unlikely to offer therapeutic advantages over existing SERDs. The provided experimental protocols offer a robust framework for independently verifying these findings and for the comparative evaluation of novel ER-targeting compounds. The continued development of next-generation oral SERDs highlights the ongoing need for potent and bioavailable ER degraders to overcome endocrine resistance in breast cancer.

References

A Comparative Analysis of Anti-Fulvestrant Antibody Cross-Reactivity with Process-Related Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal anti-Fulvestrant antibodies with known process-related impurities. Understanding the specificity of such antibodies is critical for the development of robust and reliable immunoassays for pharmacokinetic (PK) and anti-drug antibody (ADA) studies. This document presents hypothetical, yet representative, experimental data to illustrate the comparative binding of these impurities and details the methodologies to perform such an analysis.

Introduction to Fulvestrant and its Immunogenicity

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It acts by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen signaling pathways.[2][3][4] Due to its steroidal structure, Fulvestrant, and its metabolites or impurities, can potentially be recognized by the immune system, leading to the generation of anti-drug antibodies. The specificity of these antibodies is a key consideration in assay development, as cross-reactivity with structurally similar impurities can lead to inaccurate quantification of the drug or misinterpretation of immunogenicity data.

Structural Comparison of Fulvestrant and its Impurities

The degree of antibody cross-reactivity is often correlated with the structural similarity between the parent drug and its related impurities. Minor modifications to the core structure can significantly alter the epitope recognized by an antibody. Below is a table outlining the structures of Fulvestrant and some of its common process-related impurities.

Compound Chemical Structure Key Structural Differences from Fulvestrant
Fulvestrant C₃₂H₄₇F₅O₃SParent Molecule
Impurity A (S-isomer) C₃₂H₄₇F₅O₃SStereoisomer at the sulfoxide group.
Impurity B (Sulfide) C₃₂H₄₇F₅O₂SReduction of the sulfoxide to a sulfide.
Impurity C (Sulfone) C₃₂H₄₇F₅O₄SOxidation of the sulfoxide to a sulfone.
Impurity D (17-keto) C₃₂H₄₅F₅O₃SOxidation of the 17-hydroxyl group to a ketone.
Quantitative Analysis of Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the cross-reactivity of an antibody with structurally related compounds.[5][6][7] The following table summarizes hypothetical data from such an assay, comparing the binding of an anti-Fulvestrant polyclonal antibody to Fulvestrant and its impurities. The cross-reactivity is expressed as the concentration of the impurity required to inhibit 50% of the antibody binding to a Fulvestrant-coated plate (IC50), relative to Fulvestrant itself.

Compound IC50 (nM) *% Cross-Reactivity
Fulvestrant 10100%
Impurity A (S-isomer) 1566.7%
Impurity B (Sulfide) 5020%
Impurity C (Sulfone) 8012.5%
Impurity D (17-keto) 1506.7%

*Hypothetical data for illustrative purposes.

Interpretation of Data: The hypothetical data suggest that the anti-Fulvestrant antibody exhibits the highest affinity for Fulvestrant. The S-isomer (Impurity A) shows significant cross-reactivity, which is expected due to its high structural similarity. Modifications to the sulfoxide group (Impurities B and C) and the 17-hydroxyl group (Impurity D) result in a progressive loss of antibody recognition, indicating that these moieties are likely key components of the epitope recognized by the antibody.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive ELISA to quantify the cross-reactivity of an anti-Fulvestrant antibody with its impurities.

Materials:

  • 96-well ELISA plates

  • Fulvestrant-BSA conjugate (for coating)

  • Anti-Fulvestrant polyclonal antibody

  • Fulvestrant and impurity standards

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of Fulvestrant-BSA conjugate at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of Fulvestrant and each impurity in assay buffer. In a separate plate, pre-incubate the anti-Fulvestrant antibody with each dilution of the standards and impurities for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Fulvestrant / IC50 of Impurity) x 100.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Fulvestrant and the experimental workflow for assessing antibody cross-reactivity.

Fulvestrant_Signaling_Pathway cluster_cell Cancer Cell ER Estrogen Receptor (ER) Nucleus Nucleus ER->Nucleus Blocks Nuclear Translocation Proteasome Proteasome ER->Proteasome Targets for Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds to ER ERE Estrogen Response Element (ERE) Nucleus->ERE Inhibits Binding Proliferation Cell Proliferation & Survival ERE->Proliferation Blocks Transcription Degradation ER Degradation Proteasome->Degradation

Caption: Fulvestrant's mechanism of action.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow node_coating 1. Coat Plate with Fulvestrant-BSA Conjugate node_blocking 2. Block Non-specific Sites node_coating->node_blocking node_competition 3. Pre-incubate Antibody with Fulvestrant or Impurity node_blocking->node_competition node_incubation 4. Add Mixture to Plate (Competition for Binding) node_competition->node_incubation node_detection 5. Add HRP-conjugated Secondary Antibody node_incubation->node_detection node_development 6. Add TMB Substrate (Color Development) node_detection->node_development node_read 7. Read Absorbance at 450 nm node_development->node_read node_analysis 8. Calculate IC50 and % Cross-reactivity node_read->node_analysis

References

A Head-to-Head Comparison of Selective Estrogen Receptor Degraders (SERDs) and Their Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive head-to-head comparison of prominent SERDs, detailing their preclinical efficacy, and shedding light on their degradation products. The information is presented to aid researchers and drug development professionals in understanding the nuances of these critical therapeutics.

Mechanism of Action: A Common Pathway

SERDs function by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ER levels within cancer cells, thereby abrogating estrogen-driven tumor growth. This mechanism is particularly crucial in tumors that have developed resistance to other endocrine therapies, such as aromatase inhibitors or selective estrogen receptor modulators (SERMs), often through the acquisition of ESR1 mutations.[1][2][3]

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen ER_SERD ER-SERD Complex ER->ER_SERD SERD SERD SERD->ER Nucleus Nucleus ER_Estrogen->Nucleus Proteasome Proteasome ER_SERD->Proteasome ERE Estrogen Response Element (ERE) Nucleus->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Degradation ER Degradation Proteasome->Degradation

Figure 1: Simplified signaling pathway of Estrogen Receptor activation and SERD-mediated degradation.

Preclinical Performance: A Quantitative Comparison

The following tables summarize key preclinical data for fulvestrant and several next-generation oral SERDs. These in vitro metrics are crucial for understanding the potency and efficacy of these compounds in controlled laboratory settings.

Table 1: Estrogen Receptor Binding Affinity (Ki, nM)

CompoundKi (nM) - Wild-Type ERαKi (nM) - Y537N Mutant ERαReference
Imlunestrant0.642.8[4]

Lower Ki values indicate higher binding affinity.

Table 2: ERα Degradation (DC50, nM)

CompoundCell LineDC50 (nM) - Wild-Type ERαDC50 (nM) - Y537S Mutant ERαMaximal Degradation (%)Reference
AmcenestrantMCF-70.2-98%
GiredestrantMCF-70.060.17107%

DC50 is the half-maximal degradation concentration; lower values indicate greater potency.

Table 3: Inhibition of Cell Proliferation (IC50, nM)

CompoundCell LineIC50 (nM) - Wild-Type ERαIC50 (nM) - Y537S Mutant ERαReference
ImlunestrantERα-positive cells3.09.6[4]
GiredestrantMCF-7--

IC50 is the half-maximal inhibitory concentration for cell proliferation; lower values indicate greater anti-proliferative activity.

Table 4: ERα Transcriptional Antagonism (IC50, nM)

CompoundCell LineIC50 (nM) - Wild-Type ERαIC50 (nM) - Y537N Mutant ERαReference
ImlunestrantERα-positive cells317[4]
AmcenestrantERα-positive cells20331 (Y537S)

IC50 for transcriptional antagonism reflects the concentration needed to inhibit 50% of estrogen-induced gene expression.

Degradation Products and Metabolites

The metabolic fate of SERDs is a critical aspect of their pharmacology, influencing their efficacy, safety, and potential for drug-drug interactions. While comprehensive data on the degradation products of all newer SERDs are still emerging, initial studies provide some insights.

Fulvestrant: The metabolism of fulvestrant is complex and involves multiple pathways, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and sulfate at the 3 and 17 positions of the steroid core.[3] The resulting metabolites are generally considered to be less active or inactive compared to the parent compound.[3]

Imlunestrant: In healthy women, imlunestrant is metabolized into several products, with M1 (LSN3517019) and M2 (LSN3527840) being prominent in circulation.[2] However, these metabolites have been found to be pharmacologically inactive.[2] The primary routes of elimination are through O-glucuronidation, O-sulfation, and CYP3A4-mediated oxidation.[2]

Giredestrant: Giredestrant is extensively metabolized, primarily through oxidative pathways, with the majority of the dose excreted in the feces.[5] The parent drug accounts for a relatively small percentage of the excreted products, indicating significant metabolic breakdown.[5]

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the preclinical data presented in this guide.

Estrogen Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the estrogen receptor.

Binding_Assay Start Start: Prepare Rat Uterine Cytosol (Source of ER) Incubate Incubate Cytosol with Radiolabeled Estradiol ([3H]-E2) and varying concentrations of Test SERD Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Hydroxylapatite precipitation) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Analyze Data: Calculate IC50 and Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of ER Source: Uterine cytosol from rats is commonly used as a source of estrogen receptors.[6]

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the ER source in the presence of increasing concentrations of the unlabeled test compound (SERD).[6]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a SERD to induce the degradation of the estrogen receptor alpha protein.

Western_Blot Start Start: Culture ER+ Breast Cancer Cells (e.g., MCF-7) Treat Treat cells with varying concentrations of SERD Start->Treat Lyse Lyse cells to extract proteins Treat->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by size (SDS-PAGE) Quantify->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Probe_Primary Incubate with primary antibody against ERα Block->Probe_Primary Probe_Secondary Incubate with HRP-conjugated secondary antibody Probe_Primary->Probe_Secondary Detect Detect signal using chemiluminescence Probe_Secondary->Detect Analyze Analyze band intensity to quantify ERα levels Detect->Analyze End End: Determine DC50 Analyze->End

Figure 3: Experimental workflow for Western blot analysis of ERα degradation.

Methodology:

  • Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the SERD for a specified period.

  • Protein Extraction: Cells are lysed to release total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding.

  • Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the light signal is captured on X-ray film or with a digital imager.

  • Quantification: The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The DC50 value is calculated as the concentration of the SERD that causes 50% degradation of the ERα protein.

Cell Proliferation Assay

This assay measures the effect of a SERD on the growth of cancer cells.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density.[7]

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the SERD.

  • Incubation: The plates are incubated for a period of time (typically 3-7 days) to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using various methods, such as:

    • MTT/XTT assay: Measures the metabolic activity of viable cells.

    • Crystal Violet assay: Stains the DNA of adherent cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated. This represents the concentration of the SERD that inhibits cell proliferation by 50%.

Conclusion

The landscape of SERDs is rapidly evolving, with several next-generation oral agents demonstrating promising preclinical and clinical activity.[8] Head-to-head comparisons of their preclinical profiles reveal nuances in their potency for ER binding, degradation, and anti-proliferative effects. While fulvestrant has long been the only approved SERD, the improved pharmacokinetic properties and efficacy against ESR1-mutant tumors of the newer oral SERDs are poised to change the treatment paradigm for ER+ breast cancer. Further research into the metabolic pathways and the activity of degradation products will provide a more complete understanding of the pharmacology of these important drugs. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of existing and future SERDs.

References

"evaluating the impact of 6(7)-Dehydro Fulvestrant-9-sulfone on Fulvestrant resistance"

Author: BenchChem Technical Support Team. Date: November 2025

Overcoming Fulvestrant Resistance in ER-Positive Breast Cancer: A Comparative Guide

A Note on 6(7)-Dehydro Fulvestrant-9-sulfone: An initial investigation into this compound revealed a lack of specific experimental data regarding its impact on Fulvestrant resistance. This compound is commercially available as a likely impurity or metabolite of Fulvestrant, but its biological activity in the context of drug resistance has not been documented in the reviewed literature. Therefore, this guide will focus on established mechanisms of Fulvestrant resistance and clinically relevant alternative therapies that are supported by experimental and clinical data.

This guide provides a comparative overview of therapeutic strategies to overcome acquired resistance to Fulvestrant in estrogen receptor-positive (ER+) breast cancer. We will delve into the primary mechanisms of resistance, compare alternative treatment options with supporting data, and provide detailed experimental protocols for key assays used in this field of research.

Understanding Fulvestrant Resistance

Fulvestrant, a selective estrogen receptor degrader (SERD), is a crucial therapy for ER+ breast cancer. However, many tumors eventually develop resistance. The primary mechanisms include:

  • ESR1 Gene Mutations: Mutations in the estrogen receptor gene (ESR1) are a common cause of acquired resistance. These mutations can lead to a constitutively active estrogen receptor that no longer requires estrogen for its activation, rendering therapies that target estrogen production or its binding to the receptor less effective.[1][2][3][4][5][6][7] Notably, specific mutations, such as the F404 mutation, have been identified to confer resistance to Fulvestrant by disrupting the drug's binding to the estrogen receptor.[1][5][6]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependence on the estrogen receptor by activating other growth-promoting pathways. Key among these are the PI3K/AKT/mTOR and MAPK pathways.[8][9][10][11][12][13] Mutations in genes like PIK3CA are frequently observed in Fulvestrant-resistant tumors.[8][11]

  • Cell Cycle Dysregulation: Alterations in cell cycle machinery, such as the overexpression of Cyclin E2, have been identified as biomarkers for a persistent Fulvestrant-resistant phenotype.[14]

Comparative Analysis of Alternative Therapies

For patients who develop resistance to Fulvestrant, several alternative therapeutic strategies have emerged. This section compares the efficacy of these alternatives.

Therapeutic ClassDrug ExamplesMechanism of ActionKey Efficacy DataTarget Patient Population
Next-Generation Oral SERDs Elacestrant (Orserdu), Camizestrant, ImlunestrantDirectly antagonize and degrade the estrogen receptor, including mutated forms.[15][16][17]Elacestrant: Approved by the FDA, it has shown a significant improvement in progression-free survival (PFS) compared to standard of care in patients with ESR1-mutated ER+/HER2- metastatic breast cancer.[2][18][19][20][21][22][23] In the EMERALD trial, the median PFS was 3.8 months with elacestrant versus 1.9 months with the control in the ESR1-mutated population.[19] Camizestrant: In the SERENA-2 trial, camizestrant at 75 mg and 150 mg doses showed a median PFS of 7.2 months and 7.7 months, respectively, compared to 3.7 months with fulvestrant.[24][25][26][27][28] The benefit was observed in patients with and without ESR1 mutations.[24][28] Imlunestrant: Showed a significant improvement in PFS as a monotherapy in patients with ESR1 mutations and in combination with abemaciclib in all patients, regardless of mutation status, in the EMBER-3 trial.[15][29]Patients with ER+/HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations.
CDK4/6 Inhibitors Palbociclib (Ibrance), Ribociclib (Kisqali), Abemaciclib (Verzenio)Inhibit cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle.Combination therapy with Fulvestrant has been shown to significantly prolong PFS compared to Fulvestrant alone in patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[30][31][32][33][34] For example, the MONALEESA-3 study showed a median overall survival of 53.7 months in the ribociclib-fulvestrant group versus 41.5 months in the placebo-fulvestrant group.[31]Patients with HR+/HER2- advanced or metastatic breast cancer, both as first-line and subsequent lines of therapy.
PI3K Inhibitors Alpelisib (Piqray), TaselisibInhibit the PI3K pathway, which is often aberrantly activated in endocrine-resistant breast cancer.[12][13]Alpelisib: The SOLAR-1 trial demonstrated that in patients with PIK3CA-mutated HR+/HER2- advanced breast cancer, the addition of alpelisib to fulvestrant nearly doubled the median PFS from 5.7 to 11 months.[13] Taselisib: The SANDPIPER trial showed a modest 2-month improvement in PFS with the addition of taselisib to fulvestrant but was associated with significant toxicity.[35]Patients with HR+/HER2- advanced breast cancer harboring PIK3CA mutations.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds targeting Fulvestrant resistance.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or their Fulvestrant-resistant derivatives) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, if it were to be evaluated) and control compounds (e.g., Fulvestrant, Elacestrant). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, which can help in understanding the activation of signaling pathways.

  • Cell Lysis: Treat cells as described in the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ERα, p-AKT, total AKT, p-ERK, total ERK, Cyclin E2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Breast Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

  • Cell Implantation: Subcutaneously inject 1-5 million Fulvestrant-resistant breast cancer cells (e.g., MCF-7-FR) into the flank of female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[36][37][38][39][40] For ER+ models, estrogen supplementation is required.[39]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and control treatments (e.g., vehicle, Fulvestrant) to the respective groups according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Visualizing Signaling Pathways and Workflows

Signaling Pathways in Fulvestrant Resistance

Fulvestrant_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Fulvestrant Fulvestrant Fulvestrant->ER Estrogen Estrogen Estrogen->ER ERE->Gene_Transcription CyclinD1 Cyclin D1 Gene_Transcription->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression

Caption: Key signaling pathways implicated in Fulvestrant resistance.

Experimental Workflow for Evaluating a Novel Compound

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Start Hypothesis: Novel compound overcomes Fulvestrant resistance Cell_Culture Culture Fulvestrant-sensitive and -resistant breast cancer cells Start->Cell_Culture Cell_Viability Cell Viability Assays (MTT/CCK-8) to determine IC50 values Cell_Culture->Cell_Viability Mechanism_Studies Mechanism of Action Studies: Western Blot (p-AKT, p-ERK) Cell Cycle Analysis Cell_Viability->Mechanism_Studies Promising results Xenograft Establish Fulvestrant-resistant xenograft models in mice Mechanism_Studies->Xenograft Confirmed mechanism Efficacy_Study Evaluate anti-tumor efficacy: Tumor volume, body weight Xenograft->Efficacy_Study Toxicity_Study Assess toxicity: Histopathology of major organs Efficacy_Study->Toxicity_Study Conclusion Conclusion: Compound efficacy and mechanism in overcoming resistance Toxicity_Study->Conclusion

Caption: A general experimental workflow for evaluating novel compounds.

References

A Comparative Guide to the Biological Activity of Fulvestrant Sulfoxide vs. Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Fulvestrant and its primary oxidative metabolites, Fulvestrant sulfoxide and Fulvestrant sulfone. The information presented is based on publicly available data.

Fulvestrant is a potent and clinically important selective estrogen receptor (ER) antagonist and degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven signaling pathways that promote tumor growth.[1][2][3][4][5][6][7]

Metabolic Pathway of Fulvestrant

Fulvestrant itself is a sulfoxide. A key metabolic pathway for Fulvestrant involves the oxidation of the sulfoxide moiety to the corresponding sulfone.[][9] This biotransformation is an important consideration in understanding the overall in vivo activity and pharmacokinetic profile of the drug.

Fulvestrant Fulvestrant (Sulfoxide) Sulfone Fulvestrant Sulfone Fulvestrant->Sulfone Oxidation cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Seed MCF-7 cells B Treat with Fulvestrant, Sulfoxide, or Sulfone A->B C Lyse cells B->C D Quantify protein (e.g., BCA assay) C->D E SDS-PAGE D->E F Transfer to membrane E->F G Incubate with primary antibodies (anti-ERα, anti-loading control) F->G H Incubate with secondary antibody G->H I Detect signal H->I J Quantify band intensity I->J cluster_0 Animal Preparation cluster_1 Dosing Regimen (3 days) cluster_2 Endpoint Measurement cluster_3 Data Analysis A Acclimate immature female rats B Daily administration of: - Vehicle Control - Estrogen (e.g., Estradiol) - Test Compound (e.g., Sulfone) - Estrogen + Test Compound A->B C Euthanize animals 24h after last dose B->C D Excise and weigh uteri C->D E Compare uterine weights across treatment groups D->E

References

Confirming the Identity of 6(7)-Dehydro Fulvestrant-9-sulfone via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of impurities and degradation products is a critical aspect of pharmaceutical development and quality control. This guide provides a comparative framework for the identification of 6(7)-Dehydro Fulvestrant-9-sulfone, a potential impurity or degradation product of the estrogen receptor antagonist Fulvestrant, using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific NMR spectral data for this compound is not publicly available, this guide outlines the expected spectral characteristics based on its chemical structure relative to Fulvestrant and provides a comprehensive methodology for its identification.

Comparative NMR Data Analysis

The key to identifying this compound in a sample of Fulvestrant lies in the distinct structural differences between the two molecules, which will manifest as unique signals in their respective NMR spectra. The primary distinctions are the presence of a double bond between the 6th and 7th carbons and the oxidation of the thioether in the side chain to a sulfone.

Based on fundamental principles of NMR spectroscopy and analysis of related steroidal compounds, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for the key structural motifs that differentiate this compound from Fulvestrant.

Structural Moiety Fulvestrant This compound (Predicted) Rationale for Predicted Shift
¹H NMR
H-6~2.2-2.4 ppm (m)~5.5-6.5 ppm (d or m)Protons attached to a double bond (vinylic protons) are significantly deshielded and appear at a much higher chemical shift.
H-7~2.0-2.2 ppm (m)~5.5-6.5 ppm (d or m)Similar to H-6, this vinylic proton will be in the downfield region of the spectrum.
Protons α to SulfoneNot Applicable~3.0-3.5 ppm (t)The strong electron-withdrawing effect of the sulfone group will deshield the adjacent methylene protons in the side chain, causing a downfield shift compared to the thioether in Fulvestrant.
¹³C NMR
C-6~30-40 ppm~120-140 ppmOlefinic carbons resonate at a much higher chemical shift compared to aliphatic carbons.
C-7~40-50 ppm~120-140 ppmSimilar to C-6, this carbon is part of a double bond and will be significantly shifted downfield.
Carbon α to SulfoneNot Applicable~50-60 ppmThe electron-withdrawing sulfone group will cause a significant downfield shift for the adjacent carbon compared to the thioether in Fulvestrant.

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

This protocol outlines a standard procedure for the analysis of a Fulvestrant sample to detect and identify the presence of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Fulvestrant sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of Fulvestrant and the absence of interfering signals in the regions of interest.

  • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be used if necessary.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of scans: 16-64 scans, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral width: Sufficient to cover the entire carbon chemical shift range (e.g., 0-220 ppm).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. This can be invaluable for unambiguous assignment of the signals belonging to the impurity.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation and phase correction of the acquired Free Induction Decays (FIDs).

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different species present.

  • Compare the obtained spectra with the reference spectrum of pure Fulvestrant and the predicted chemical shifts for this compound outlined in the table above.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for the confirmation of this compound using NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Confirmation Sample Fulvestrant Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Processing Data Processing & Calibration TwoD_NMR->Processing Comparison Compare with Reference Spectra & Predicted Shifts Processing->Comparison Identification Identify Unique Signals of Impurity Comparison->Identification Confirmation Confirm Identity of this compound Identification->Confirmation

Caption: Workflow for NMR-based identification of this compound.

By following this structured approach, researchers and drug development professionals can effectively utilize NMR spectroscopy to identify and characterize this compound, ensuring the purity, safety, and efficacy of Fulvestrant drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of impurities in pharmaceutical products.[1][2][3] Its non-destructive nature and ability to provide detailed structural information make it an indispensable tool in modern pharmaceutical analysis.[2][3]

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the proper disposal of 6(7)-Dehydro Fulvestrant-9-sulfone, a steroid compound. The following procedures are based on information for structurally related compounds, including Fulvestrant and its derivatives, and are intended to guide researchers, scientists, and drug development professionals in safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS #: NA) was not available.[1][2] The following guidance is based on the safety profiles of the parent drug, Fulvestrant, and its sulfone derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in accordance with local, regional, and national regulations.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with the parent compound, Fulvestrant. Fulvestrant is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[3] Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Prevent contact with skin, eyes, and clothing.

  • Do not ingest or inhale.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[4] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Disposal Procedures

The disposal of this compound and its contaminated materials must be managed to mitigate risks to personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compounds, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Pathway:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), relevant hazard warnings (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC32H45F5O4S[1][2]
Molecular Weight620.75 g/mol [1]
AppearanceOff-white solid[1]
Purity95.5% by HPLC[1]

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Appropriate Labeled Waste Container A->B Segregate C Transfer Waste to Container in Fume Hood B->C D Securely Seal the Container C->D E Store in Designated Secondary Containment Area D->E F Contact Institutional EHS for Waste Pickup E->F G Document Waste for Manifest F->G

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

Logical Relationship of Safety Considerations

A Compound Properties (Steroid, Potential Hazards) B Handling Procedures A->B informs C Personal Protective Equipment (PPE) A->C informs D Spill Management B->D F Personnel Safety B->F C->F E Waste Disposal D->E G Environmental Protection E->G

Caption: A diagram showing the relationship between compound properties and safety protocols.

References

Essential Safety and Logistical Information for Handling 6(7)-Dehydro Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on personal protective equipment (PPE) and disposal procedures for 6(7)-Dehydro Fulvestrant-9-sulfone based on available safety data for the parent compound, Fulvestrant, and general principles for handling potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to conduct a site-specific risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.

Hazard Assessment

Due to its structural similarity to Fulvestrant, this compound should be handled as a potent, hazardous compound. The primary hazards associated with Fulvestrant, and likely its derivatives, include:

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

  • Harmful if Swallowed: Acute oral toxicity has been noted for Fulvestrant.[1]

  • Aquatic Toxicity: Poses a risk to the aquatic environment.[1][3][4]

Given these potential hazards, stringent control measures are necessary to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific handling operation and the quantity of the compound being used. A risk-based approach should be adopted. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Risk Level Minimum PPE Requirements
Receipt and Unpacking Low- Single pair of chemotherapy-tested gloves (ASTM D6978)
Weighing and Aliquoting (Solid) High- Primary Engineering Control: Ventilated enclosure (e.g., chemical fume hood, biological safety cabinet, or glove box).- Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher).- Hand Protection: Double pair of chemotherapy-tested gloves (ASTM D6978).- Eye Protection: Chemical safety goggles or a face shield.- Body Protection: Impermeable, disposable gown with closed front and cuffs.[5]- Shoe Covers: Disposable shoe covers.
Solution Preparation and Handling Medium- Primary Engineering Control: Chemical fume hood or biological safety cabinet.- Hand Protection: Double pair of chemotherapy-tested gloves (ASTM D6978).- Eye Protection: Chemical safety goggles.- Body Protection: Impermeable, disposable gown with closed front and cuffs.
Administration to Animals Medium to High- Hand Protection: Double pair of chemotherapy-tested gloves (ASTM D6978).- Eye Protection: Chemical safety goggles or a face shield.- Body Protection: Impermeable, disposable gown with closed front and cuffs.
Waste Disposal Medium- Hand Protection: Double pair of chemotherapy-tested gloves (ASTM D6978).- Eye Protection: Chemical safety goggles.- Body Protection: Impermeable, disposable gown.
Spill Cleanup High- Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher).- Hand Protection: Double pair of heavy-duty, chemical-resistant gloves.- Eye Protection: Face shield and chemical safety goggles.- Body Protection: Impermeable, disposable coveralls.- Shoe Covers: Chemical-resistant boot covers.

Operational Plan for Safe Handling

A systematic approach is essential for safely managing this compound from receipt to disposal.

Workflow for Handling this compound

Safe Handling Workflow Safe Handling Workflow for this compound A Receiving B Storage A->B Inspect packaging C Preparation (Weighing/Dissolving) B->C Transport in secondary containment D Experimental Use C->D Use engineering controls E Decontamination D->E After experiment F Waste Segregation E->F Segregate contaminated materials G Waste Disposal F->G Follow institutional guidelines

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.

Waste Segregation and Disposal Protocol
Waste Type Segregation and Collection Disposal Method
Unused Compound - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through a licensed contractor.
Contaminated Labware (e.g., vials, pipette tips) - Place in a designated, labeled hazardous waste container.- Incineration is the preferred method for cytotoxic waste.
Contaminated PPE (e.g., gloves, gowns, shoe covers) - Place in a designated, labeled hazardous waste bag immediately after use.- Incineration is the preferred method for cytotoxic waste.
Contaminated Solutions - Collect in a sealed, labeled, and compatible waste container.- Dispose of as hazardous chemical waste through a licensed contractor.
Sharps (e.g., needles, scalpels) - Place in a puncture-resistant, labeled sharps container.- Follow institutional guidelines for cytotoxic sharps disposal, typically incineration.

Experimental Protocols: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area:

    • Alert others in the vicinity.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Refer to the "Spill Cleanup" section in the PPE table above.

  • Contain the Spill:

    • For liquid spills, use absorbent pads or granules to contain the spill.

    • For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean the Spill:

    • Carefully collect all contaminated materials using forceps or other appropriate tools.

    • Place all contaminated materials in a labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable deactivating agent (if known) or a detergent solution, followed by a rinse with water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash Hands:

    • Remove PPE in a manner that avoids cross-contamination.

    • Wash hands thoroughly with soap and water.

  • Report the Incident:

    • Report the spill to your supervisor and institutional EHS department.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE Selection Logic Decision-Making for PPE Selection Start Start: Handling This compound IsSolid Is the compound a solid? Start->IsSolid IsVolatile Is the solvent volatile? IsSolid->IsVolatile No Level3 Maximum PPE: - Double Gloves - Gown - Eye Protection - Respirator IsSolid->Level3 Yes (Weighing) RiskOfSplash Is there a risk of splashing? IsVolatile->RiskOfSplash No Level2 Intermediate PPE: - Double Gloves - Gown - Eye Protection IsVolatile->Level2 Yes HighConcentration Is the concentration high? RiskOfSplash->HighConcentration No RiskOfSplash->Level2 Yes Level1 Minimum PPE: - Single Gloves HighConcentration->Level1 No HighConcentration->Level2 Yes

Caption: Logical flow for selecting appropriate PPE based on the task and risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.